Erteberel
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an estrogen receptor beta agonist
Properties
IUPAC Name |
(3aS,4R,9bR)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESSJVMWNJCGZ-VKJFTORMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201547 | |
| Record name | Erteberel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533884-09-2 | |
| Record name | (3aS,4R,9bR)-1,2,3,3a,4,9b-Hexahydro-4-(4-hydroxyphenyl)cyclopenta[c][1]benzopyran-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533884-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erteberel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533884092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erteberel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erteberel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERTEBEREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZUL6758TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Erteberel: A Deep Dive into its Mechanism of Action as a Selective Estrogen Receptor β Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erteberel (formerly LY500307) is a synthetic, non-steroidal small molecule that has garnered significant interest for its potent and selective agonist activity at the Estrogen Receptor β (ERβ).[1][2][3] While initially investigated for conditions such as benign prostatic hyperplasia and schizophrenia, its development for these indications has been discontinued.[3] However, compelling preclinical evidence has highlighted its potential as a therapeutic agent in oncology, particularly in glioblastoma and triple-negative breast cancer, owing to its distinct mechanism of action centered on the tumor-suppressive functions of ERβ.[2][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Selective ERβ Agonism
This compound's primary mechanism of action is its function as a selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor that plays a critical role in regulating gene expression.[1][2] Unlike the often tumor-promoting effects of Estrogen Receptor α (ERα), ERβ is generally considered to have tumor-suppressive properties in various cancers.[4]
Binding Affinity and Selectivity
This compound exhibits a strong binding affinity for ERβ and a notable selectivity over ERα. This selectivity is crucial to its therapeutic potential, as it allows for the activation of ERβ-mediated anti-tumor pathways without stimulating the pro-proliferative pathways associated with ERα.
| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |
| Binding Affinity (Ki) | 2.68 nM | 0.19 nM | 14-fold | [3][5] |
| Functional Activity (EC50) | 19.4 nM | 0.66 nM | 32-fold | [3][5] |
Signaling Pathways Modulated by this compound
Upon binding to ERβ, this compound initiates a cascade of intracellular signaling events that culminate in anti-tumor effects, primarily through the induction of apoptosis, cell cycle arrest, and modulation of the DNA damage response.
Classical (Genomic) ERβ Signaling
In the classical pathway, ligand-bound ERβ translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly regulating their transcription.[6][7][8][9] this compound has been shown to activate ERE-dependent gene expression.[5]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ER reporter assay [bio-protocol.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 9. epa.gov [epa.gov]
Erteberel (LY500307): A Technical Whitepaper on its Origin, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erteberel (LY500307) is a synthetic, nonsteroidal estrogen that functions as a potent and selective estrogen receptor β (ERβ) agonist.[1][2][3] Developed initially by Eli Lilly and Company, this compound was investigated for its therapeutic potential in central nervous system disorders and benign prostatic hyperplasia.[1][3][4] Despite demonstrating a favorable safety profile in early clinical trials, its development for these initial indications has been discontinued.[1][3] However, emerging preclinical research has unveiled promising applications for this compound in oncology, particularly in the treatment of glioblastoma and the suppression of cancer metastasis. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, mechanism of action, and the experimental findings from key preclinical and clinical studies.
Introduction
This compound, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), is a small molecule with the IUPAC name (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol.[1] Its development was predicated on the growing understanding of the distinct physiological roles of the two main estrogen receptor subtypes, ERα and ERβ. While ERα activation is associated with uterotrophic and proliferative effects, ERβ has been implicated in antiproliferative and pro-apoptotic pathways in various tissues, making it an attractive therapeutic target.[5]
Pharmacological Profile
This compound exhibits high selectivity for ERβ over ERα, which is a key feature of its design. This selectivity has been quantified in competitive binding assays and functional transcription assays.
Data Presentation
Table 1: Binding Affinity and Functional Selectivity of this compound
| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |
| Binding Affinity (Ki, nM) | 2.68 | 0.19 | 14-fold | [3] |
| Functional Activity (EC50, nM) | 19.4 | 0.66 | 32-fold | [2][3] |
| Agonist Efficacy (Emax) | 94% | 101% | - | [3] |
Table 2: Pharmacokinetic/Pharmacodynamic Parameters of this compound on Total Testosterone (TT) Suppression
| Parameter | Value | 95% Confidence Interval | Reference |
| Maximum TT Suppression (Emax) | ~28.6% | - | [6] |
| Potency (EC50) on TT Suppression | ~1.69 ng/mL | 0.871 to 4.44 ng/mL | [6] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon activation, ERβ can modulate gene expression through several mechanisms, including direct binding to estrogen response elements (EREs) on DNA, and through non-genomic pathways that involve rapid, membrane-initiated signaling events.
Signaling in Glioblastoma (GBM)
In glioblastoma cells, this compound treatment has been shown to reduce proliferation and induce apoptosis.[5][7] Mechanistic studies revealed that LY500307 modulates pathways related to apoptosis, the cell cycle, and the DNA damage response.[5][7] Furthermore, this compound activates both classical ERE-mediated signaling and non-classical pathways involving AP-1, p38 MAPK, and JNK.[8]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic/pharmacodynamic assessment of pharmacological effect of a selective estrogen receptor β agonist on total testosterone in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring LY500307: A Promising Therapeutic Approach for Glioblastoma Treatment [synapse.patsnap.com]
Erteberel: A Technical Guide to a Selective ERβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erteberel (LY500307), a synthetic, non-steroidal compound, is a potent and selective agonist for Estrogen Receptor β (ERβ). Initially developed by Eli Lilly & Co., it has been investigated for a range of therapeutic applications, including schizophrenia, benign prostatic hyperplasia, and more recently, as a potential anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.
Discovery and Development
This compound was identified as a selective ERβ agonist during a research program at Eli Lilly & Co. focused on developing novel therapies targeting estrogen receptors.[1] While the specific screening methods that led to its discovery are not extensively detailed in the public domain, it emerged from efforts to create compounds with high affinity and functional selectivity for ERβ over ERα.[1][3]
The compound, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), progressed to Phase 2 clinical trials for the treatment of negative symptoms and cognitive impairment associated with schizophrenia and for benign prostatic hyperplasia.[1][4] However, development for these indications was discontinued.[1] More recently, preclinical research has highlighted its potential as a therapeutic agent in oncology, particularly for glioblastoma and triple-negative breast cancer.[2][4]
Chemical Synthesis
A key synthetic route for this compound has been described, featuring an asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ketone. This process was successfully scaled up for pilot production. The general scheme is outlined below.
Synthesis Workflow Diagram
Caption: A high-level overview of the synthetic pathway for this compound.
Mechanism of Action
This compound exerts its biological effects through selective agonism of Estrogen Receptor β (ERβ), a ligand-activated transcription factor.[3][5] Upon binding, this compound induces a conformational change in the ERβ, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[6]
In the context of cancer, particularly glioblastoma, the activation of ERβ by this compound has been shown to induce apoptosis, promote cell cycle arrest at the G2/M phase, and modulate DNA damage response pathways.[2][7][8]
Downstream Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to ERβ.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | ERα | ERβ | Selectivity (β vs α) | Reference |
| Binding Affinity (Ki, nM) | 2.68 | 0.19 | 14-fold | [3] |
| Functional Activity (EC50, nM) | 19.4 | 0.66 | 32-fold | [2][3] |
| Efficacy (Emax, %) | 94% | 101% | - | [1] |
Table 2: Pharmacokinetic Parameters in Healthy Male Subjects (Single Oral Dose)
| Parameter | Value | Unit | Reference |
| Dose Range | 0.5 - 500 | mg | [9] |
| EC50 for Testosterone Suppression | 1.69 | ng/mL | [9] |
| Maximum Testosterone Suppression (Emax) | 28.6 | % | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for ERα and ERβ.
Materials:
-
Recombinant full-length human ERα and ERβ
-
[3H]-Estradiol
-
Competition binding assay buffer (50mM Hepes, pH 7.5, 1.5mM EDTA, 150mM NaCl, 10% glycerol, 1mg/ml ovalbumin, 5mM DTT)
-
This compound (or other competing compounds) at various concentrations
-
17-β Estradiol (for non-specific binding determination)
-
Dextran-coated charcoal (DCC) buffer
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the competition binding assay buffer, 0.025 μCi per well of [3H]-Estradiol, and 10 ng/well of either ERα or ERβ receptor.
-
Add competing compounds (e.g., this compound) at 10 different concentrations.
-
For non-specific binding control wells, add 1μM of 17-β Estradiol.
-
Incubate the binding reaction (140 μl total volume) for 4 hours at room temperature.
-
Add 70 μl of cold DCC buffer to each well to separate bound from free radioligand.
-
Mix the plates for 8 minutes on an orbital shaker at 4°C.
-
Centrifuge the plates at 3,000 rpm at 4°C for 10 minutes.
-
Transfer 120μl of the supernatant to a new 96-well plate.
-
Add 175μl of scintillation fluid to each well.
-
Seal the plates and shake vigorously on an orbital shaker.
-
After approximately 5 hours of incubation, read the plates in a scintillation counter.
-
Calculate IC50 values and convert them to Ki values using the Cheng-Prusoff equation.[3]
ERβ Functional Assay (Transcription Assay)
This protocol is used to determine the functional potency (EC50) of this compound.
Cell Line:
-
Human prostate cancer PC3 cells cotransfected with either an ERα or ERβ expression vector and an estrogen response element (ERE)-driven reporter gene.[3]
Procedure:
-
Culture the cotransfected PC3 cells in appropriate media.
-
Treat the cells with varying concentrations of this compound.
-
After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
Plot the reporter gene activity against the concentration of this compound to determine the EC50 value.[3]
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Normal astrocytes (as a control)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the glioblastoma cells and normal astrocytes in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.25-10 μM) for a specified duration (e.g., 72 hours).[10]
-
After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13][14]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice or at -20°C.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Conclusion
This compound is a well-characterized selective ERβ agonist with a multifaceted pharmacological profile. While its initial development for neurological and urological conditions was discontinued, its potent anti-proliferative and pro-apoptotic effects in various cancer models, particularly glioblastoma, have opened new avenues for research and potential therapeutic development. This technical guide provides a foundational resource for scientists and researchers interested in further exploring the preclinical and potential clinical utility of this compound. The detailed protocols and summarized data herein should facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of this intriguing molecule.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Erteberel's Efficacy: A Technical Overview of Preliminary Findings
For Researchers, Scientists, and Drug Development Professionals
Erteberel (LY500307), a selective estrogen receptor β (ERβ) agonist, has been the subject of numerous preclinical and clinical investigations to determine its therapeutic potential across a range of diseases. This document provides an in-depth technical guide to the core preliminary efficacy studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound's efficacy.
Table 1: Phase 2 Clinical Trial Results in Benign Prostatic Hyperplasia (BPH)
| Treatment Group (daily dose) | Mean Change in International Prostate Symptom Score (IPSS) from Baseline (± SD) |
| Placebo | -3.4 ± 6.8 |
| This compound (1 mg) | -1.3 ± 6.6 |
| This compound (3 mg) | -2.6 ± 7.0 |
| This compound (10 mg) | -3.7 ± 6.7 |
| This compound (25 mg) | -4.4 ± 5.7 |
Note: The study was terminated early due to a lack of significant efficacy, particularly in reducing total prostate volume. No statistically significant difference (P>0.05) was observed between the this compound-treated groups and the placebo group in the primary endpoint of IPSS change.[1][2]
Table 2: Phase 2 Clinical Trial Results in Schizophrenia
| Efficacy Endpoint | Result |
| Brain Target Engagement (fMRI/N-back) | No significant difference between this compound and placebo (F=0.24, p=0.868) |
| Mismatch Negativity (MMN - Duration) | No significant difference between this compound and placebo (F=1.08, p=0.358) |
| Mismatch Negativity (MMN - Frequency) | No significant difference between this compound and placebo (F=0.89, p=0.446) |
| MCCB Composite Score (Cognition) | No significant difference between this compound and placebo (F=0.87, p=0.458) |
| NSA-16 Score (Negative Symptoms) | No significant difference between this compound and placebo (F=1.79, p=0.148) |
| PANSS Total Score (Total Symptoms) | No significant difference between this compound and placebo (F=0.69, p=0.558) |
Note: The study concluded that this compound, as an adjunct to antipsychotics, was safe and well-tolerated but did not show significant effects on brain targets, cognition, or negative and total symptoms in patients with schizophrenia.[3]
II. Signaling Pathways and Mechanisms of Action
This compound's therapeutic potential is primarily attributed to its selective activation of ERβ, which can trigger distinct downstream signaling cascades depending on the cellular context.
A. Induction of R-loop Formation and DNA Damage in Triple-Negative Breast Cancer (TNBC)
In TNBC cells, this compound has been shown to induce the formation of R-loops, which are three-stranded nucleic acid structures that can lead to DNA damage and apoptosis. This process is mediated through the interaction of ERβ with the splicing factor U2AF1.
B. Modulation of the Tumor Microenvironment
This compound can also exert its anti-tumor effects by modulating the tumor microenvironment. It has been shown to reduce the secretion of Colony-Stimulating Factor 1 (CSF1) from tumor cells, which in turn decreases the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs).
III. Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preliminary studies of this compound.
A. R-loop Detection by Immunofluorescence
Objective: To visualize and quantify the formation of R-loops in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., TNBC cell lines) on coverslips and treat with this compound at desired concentrations and for various time points. Include a vehicle-treated control group.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for DNA-RNA hybrids, such as the S9.6 monoclonal antibody.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity and number of R-loop foci per nucleus can be quantified using image analysis software.
B. Cell Cycle Analysis in Glioblastoma Cells
Objective: To determine the effect of this compound on the cell cycle distribution of glioblastoma cells.
Protocol:
-
Cell Treatment: Treat glioblastoma cell lines with this compound at various concentrations for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
C. In Vitro Neutrophil Activation and Cytotoxicity Assay
Objective: To assess the ability of this compound to induce neutrophil-mediated cytotoxicity against tumor cells.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Tumor Cell Labeling: Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM) for easy identification of live cells.
-
Co-culture: Co-culture the isolated neutrophils with the labeled tumor cells in the presence of various concentrations of this compound.
-
Cytotoxicity Measurement: After a defined incubation period, measure the fluorescence of the remaining live tumor cells. A decrease in fluorescence indicates neutrophil-mediated cytotoxicity.
-
Neutrophil Activation Markers: In parallel, assess neutrophil activation by measuring the release of markers such as myeloperoxidase (MPO) or the production of reactive oxygen species (ROS) using specific assays.
D. Measurement of CSF1 in Tumor Conditioned Media by ELISA
Objective: To quantify the effect of this compound on the secretion of CSF1 by tumor cells.
Protocol:
-
Preparation of Conditioned Media: Culture tumor cells in the presence of this compound or a vehicle control. After a specified time, collect the cell culture supernatant (conditioned media).
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for CSF1.
-
Add the conditioned media samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another wash, add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.
-
-
Data Analysis: Calculate the concentration of CSF1 in the samples by comparing their absorbance to the standard curve.
IV. Conclusion
The preliminary studies on this compound reveal a multifaceted mechanism of action with potential therapeutic implications in oncology. While clinical trials in BPH and schizophrenia did not demonstrate the desired efficacy, preclinical findings, particularly in the context of triple-negative breast cancer and glioblastoma, are promising. The ability of this compound to induce R-loop formation and modulate the tumor microenvironment highlights its potential as a targeted therapy. Further research is warranted to fully elucidate its signaling pathways and to identify patient populations that may benefit from this selective ERβ agonist. The detailed experimental protocols provided herein offer a foundation for future investigations into the efficacy and mechanisms of this compound.
References
- 1. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
Erteberel's role in cellular pathways
An In-depth Technical Guide to the Core Cellular Pathways of Erteberel (LY500307)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (LY500307), a synthetic, nonsteroidal compound, is a potent and selective agonist of Estrogen Receptor β (ERβ).[1][2][3] While its clinical development for schizophrenia and benign prostatic hyperplasia has been discontinued, its high selectivity for ERβ makes it an invaluable tool for dissecting the distinct roles of ERβ in cellular signaling.[3] This document provides a comprehensive overview of this compound's mechanism of action, its influence on key cellular pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective ERβ Agonism
This compound functions as a selective estrogen receptor modulator (SERM) with a strong preference for ERβ over ERα. Upon entering the cell, it binds to ERβ, inducing a conformational change in the receptor. This ligand-receptor complex then typically dimerizes and translocates to the nucleus, where it interacts with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
While it is a full agonist at both receptors, its functional selectivity is markedly higher for ERβ.[3] This selectivity is attributed to significant differences in how this compound orients itself within the ligand-binding pockets of ERα and ERβ.[1] Specifically, its bisphenol axis rotates approximately 180 degrees between the two receptors, leading to differential interactions with key amino acid residues, such as the histidine that anchors the A ring phenol.[1]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified through various in vitro assays.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Selectivity (fold) |
|---|---|---|---|
| Human ERβ | This compound | 0.19[1][3] | 14x for ERβ |
| Human ERα | this compound | 2.68[1][3] | |
Data derived from competitive binding assays using ³H-estradiol and recombinant human estrogen receptors.[1]
Table 2: Functional Agonist Activity
| Receptor | Assay Type | EC50 (nM) | Relative Efficacy (Emax) | Selectivity (fold) |
|---|---|---|---|---|
| Human ERβ | Transcriptional Assay | 0.66[1][3] | 101%[3] | 32x for ERβ |
| Human ERα | Transcriptional Assay | 19.4[1][3] | 94%[3] | |
Data obtained from transcriptional assays in human prostate cancer PC3 cells co-transfected with the respective receptor and an ERE-driven reporter gene.[1]
Modulation of Cellular Signaling Pathways
This compound's activation of ERβ initiates a cascade of events influencing multiple downstream pathways, particularly in the contexts of cancer and inflammation.
Canonical Estrogen Receptor β Signaling
The primary pathway initiated by this compound involves the classical genomic signaling of ERβ. The binding of this compound promotes the recruitment of co-activator proteins to the ERβ complex, which then initiates the transcription of target genes.
Figure 1: Canonical ERβ genomic signaling pathway activated by this compound.
Anti-Tumor Pathways in Cancer
ERβ activation by this compound has demonstrated potent anti-tumor effects, contrasting with the often tumor-promoting role of ERα.[2]
In Triple-Negative Breast Cancer (TNBC): this compound induces a unique form of DNA damage. The this compound-ERβ complex interacts with the U2 small nuclear RNA auxiliary factor 1 (U2AF1), a key component of the splicing machinery.[4] This interaction alters the splicing of 5-oxoprolinase (OPLAH), leading to the formation of R-loops (three-stranded nucleic acid structures) and subsequent DNA damage, which can trigger cell death in cancer cells.[4]
Figure 2: this compound-induced R-loop formation and DNA damage in TNBC.
In Glioblastoma (GBM): Treatment with this compound significantly reduces the proliferation of GBM cells by modulating pathways related to apoptosis, the cell cycle, and the DNA damage response.[2] It has also been shown to sensitize GBM cells to standard chemotherapeutic agents like cisplatin and temozolomide.[2]
Modulation of the Tumor Microenvironment: this compound can suppress cancer metastasis by initiating a potent innate immune response.[2] In metastatic lung niches, it generates a neutrophil-mediated antitumor response.[2] Furthermore, this compound treatment can reduce tumor-derived Colony-Stimulating Factor 1 (CSF1), which in turn decreases the infiltration of tumor-promoting myeloid-derived suppressor cells (MDSCs) into the tumor bed, enhancing the efficacy of immune checkpoint blockade therapies.[5]
Anti-Inflammatory Pathways
ERβ signaling has been linked to the suppression of inflammatory responses. In models of intracerebral hemorrhage, ERβ agonists have been shown to inhibit the expression of key inflammatory mediators such as Toll-like receptor 4 (TLR4) and the transcription factor nuclear factor kappa B (NF-κB).[5]
Key Experimental Protocols
The characterization of this compound relies on standardized in vitro and in vivo assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.
Methodology:
-
Reagents: Recombinant, full-length human ERα and ERβ proteins; ³H-estradiol (radioligand); varying concentrations of unlabeled this compound.
-
Incubation: The receptor protein is incubated with a fixed concentration of ³H-estradiol and increasing concentrations of this compound in a suitable binding buffer.
-
Separation: After reaching equilibrium, bound and free radioligand are separated, typically using filtration or dextran-coated charcoal.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of ³H-estradiol binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
ERE-Driven Transcriptional Reporter Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of this compound at ERα and ERβ.
Methodology:
-
Cell Line: A suitable host cell line (e.g., human prostate cancer PC3) that lacks endogenous estrogen receptors is used.[1]
-
Transfection: Cells are co-transfected with two plasmids: one expressing either full-length human ERα or ERβ, and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple EREs.
-
Treatment: Transfected cells are treated with a range of concentrations of this compound. A known agonist like 17β-estradiol is used as a positive control.
-
Lysis and Measurement: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: A dose-response curve is generated by plotting luciferase activity against the log concentration of this compound. The EC₅₀ and Emax values are determined from this curve.
Figure 3: Workflow for an ERE-driven transcriptional reporter assay.
In Vivo Mouse Model for BPH
Objective: To assess the in vivo efficacy of this compound in a model relevant to benign prostatic hyperplasia (BPH).
Methodology:
-
Animal Model: Adult male CD-1 mice are used.[1]
-
Dosing: this compound is administered via oral gavage at various doses (e.g., 0.01-0.05 mg/kg) for a specified duration.[1] A vehicle control group and a positive control group (e.g., treated with a nonselective agonist like diethylstilbestrol) are included.
-
Formulation: this compound can be formulated in a vehicle such as 0.5% DMSO in corn oil.[1]
-
Endpoint Measurement: At the end of the treatment period, animals are euthanized. Prostates, testes, and seminal vesicles are excised and weighed. Blood samples are collected to measure serum levels of testosterone and dihydrotestosterone (DHT).
-
Analysis: Organ weights and hormone levels from the treatment groups are compared to the vehicle control group to determine the dose-dependent effects of this compound.
Conclusion
This compound (LY500307) is a highly selective and potent ERβ agonist that serves as a critical research tool for elucidating the specific biological functions of ERβ. Its activity spans canonical genomic signaling to more complex, context-dependent modulation of pathways involved in cancer cell apoptosis, immune response, and inflammation. The detailed pharmacological data and experimental protocols provided herein offer a foundational guide for researchers utilizing this compound to explore the nuanced and therapeutically relevant roles of ERβ signaling in health and disease.
References
Unraveling the Molecular Interactions of Erteberel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Erteberel (also known as LY500307) is a synthetic, non-steroidal selective estrogen receptor β (ERβ) agonist that has been investigated for its potential therapeutic applications in a variety of conditions. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its binding affinities, functional activities, and the signaling pathways it modulates. The information is presented to facilitate further research and drug development efforts centered on ERβ agonism.
Molecular Targets and Quantitative Data
This compound primarily targets the two estrogen receptor isoforms, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), with a pronounced selectivity for ERβ. This selectivity is crucial for its mechanism of action and potential therapeutic window, as ERα and ERβ often exhibit different, and sometimes opposing, physiological and pathophysiological roles.
Binding Affinity and Functional Selectivity
The binding affinity and functional activity of this compound have been characterized through various in vitro assays. The quantitative data from these studies are summarized in the tables below.
Table 1: this compound Binding Affinity (Ki)
| Molecular Target | Ki (nM) | Fold Selectivity (ERα/ERβ) |
| Estrogen Receptor α (ERα) | 2.68[1][2] | 14-fold for ERβ[1][2] |
| Estrogen Receptor β (ERβ) | 0.19[1][2] |
Table 2: this compound Functional Activity (EC50)
| Molecular Target | EC50 (nM) | Fold Selectivity (ERα/ERβ) | Relative Efficacy |
| Estrogen Receptor α (ERα) | 19.4[1][2] | 32-fold for ERβ[1][2][3] | >90% (full agonist)[1] |
| Estrogen Receptor β (ERβ) | 0.66[1][3] | >90% (full agonist)[1] |
Signaling Pathways Modulated by this compound
As an ERβ agonist, this compound's mechanism of action is centered on the activation of this nuclear receptor, which subsequently modulates gene expression and cellular signaling. The downstream effects of this compound are multifaceted, involving both classical genomic and non-genomic pathways.
Classical Genomic Signaling Pathway
The canonical signaling pathway for this compound involves its binding to ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The this compound-ERβ complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
Oncosuppressive Signaling and Interaction with Chromatin Remodeling Complexes
In the context of cancer, particularly in triple-negative breast cancer (TNBC), this compound-activated ERβ has been shown to have oncosuppressive effects. This is mediated, in part, through the interaction of ERβ with chromatin repressive complexes, such as Polycomb Repressor Complexes 1 and 2 (PRC1/2). This interaction leads to the negative regulation of genes associated with cancer aggressiveness, including those involved in angiogenesis, invasion, and metastasis.
Experimental Protocols
The characterization of this compound's interaction with its molecular targets relies on specific and robust experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for ERα and ERβ.
Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to recombinant human ERα and ERβ.
Materials:
-
Recombinant full-length human ERα and ERβ
-
[³H]-Estradiol (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare a series of dilutions of this compound.
-
In reaction tubes, combine a fixed concentration of recombinant ERα or ERβ, a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound in binding buffer.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of unlabeled estradiol).
-
Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transcriptional Reporter Gene Assay
This assay is used to determine the functional activity (EC50) and efficacy of this compound as an agonist for ERα and ERβ.
Objective: To measure the ability of this compound to activate transcription from an estrogen-responsive reporter gene in cells expressing ERα or ERβ.
Materials:
-
A suitable host cell line (e.g., human prostate cancer PC-3 cells) that does not endogenously express significant levels of ERs.[1]
-
Expression plasmids for human ERα and ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound (test compound).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the host cells in multi-well plates.
-
Co-transfect the cells with an expression plasmid for either ERα or ERβ and the ERE-reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period to allow for receptor and reporter expression, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., estradiol).
-
Incubate the cells for a sufficient time to allow for transcriptional activation and reporter protein accumulation (e.g., 24 hours).
-
Lyse the cells and measure the reporter enzyme activity using a luminometer or spectrophotometer.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).
References
Erteberel: A Selective Estrogen Receptor β Agonist Explored for Diverse Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal, selective estrogen receptor β (ERβ) agonist that has been the subject of considerable preclinical and clinical investigation for a range of therapeutic applications. Unlike endogenous estrogens that activate both ERα and ERβ, this compound's selectivity for ERβ has positioned it as a promising candidate for conditions where ERβ activation is thought to be beneficial while avoiding the proliferative and other undesirable effects associated with ERα activation. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its potential therapeutic uses, underlying mechanisms of action, and detailed experimental methodologies.
Mechanism of Action and Selectivity
This compound exhibits a strong binding affinity and functional selectivity for ERβ over ERα. This selectivity is attributed to significant differences in the way the compound binds within the ligand-binding pockets of the two receptor isoforms.[1] Co-crystal structures reveal that this compound adopts a different orientation within the ERβ binding pocket compared to ERα, leading to its preferential activation of ERβ-mediated signaling pathways.[1]
Table 1: Binding Affinity and Functional Selectivity of this compound for Estrogen Receptors
| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |
| Binding Affinity (Ki, nM) | 2.68 | 0.19 | 14-fold | [1] |
| Functional Activity (EC50, nM) | 19.4 | 0.66 | 32-fold | [1] |
Potential Therapeutic Applications in Oncology
A significant body of research has focused on the anti-tumor properties of this compound in various cancer types, leveraging the tumor-suppressive functions of ERβ.
Glioblastoma (GBM)
In preclinical models of glioblastoma, this compound has demonstrated potent anti-tumor activity. It has been shown to reduce the proliferation of GBM cells, induce apoptosis, and modulate pathways related to the cell cycle and DNA damage response.[2][3] Furthermore, this compound treatment sensitized GBM cells to conventional chemotherapeutic agents like temozolomide, cisplatin, and lomustine.[2] In vivo studies using orthotopic xenograft models have shown that this compound significantly reduces tumor growth and improves the overall survival of tumor-bearing mice.[2][3]
-
Cell Lines: U87MG, U251 human glioblastoma cell lines.[4]
-
In Vitro Assays:
-
Cell Viability: U87MG and U251 cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed using assays like the MTT assay.[5]
-
Apoptosis Assay: Apoptosis was measured using techniques such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.[5]
-
-
In Vivo Orthotopic Xenograft Model:
-
Animal Model: Severe combined immunodeficient (SCID) mice.[4]
-
Procedure: 1 x 10^6 U251 cells stably expressing GFP-Luciferase were stereotactically injected into the right cerebrum of the mice.[4]
-
Treatment: Mice were treated with this compound (e.g., 5 mg/kg daily via oral gavage).
-
Tumor Monitoring: Tumor growth was monitored weekly using an in vivo imaging system to detect luciferase activity.[4]
-
Endpoint Analysis: Survival analysis and immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Triple-Negative Breast Cancer (TNBC)
In models of triple-negative breast cancer, this compound has shown promise in inhibiting tumor progression. Mechanistic studies have revealed that this compound's activation of ERβ can interfere with oncogenic signaling pathways. One notable mechanism involves the interaction of ERβ with the splicing factor U2AF1, which has been implicated in TNBC pathogenesis.[6] This interaction appears to be crucial for the anti-tumor effects of this compound in this subtype of breast cancer.
-
Cell Lines: MDA-MB-231 human breast adenocarcinoma cell line.[7][8]
-
In Vivo Metastasis Model:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice).[7][9]
-
Procedure: MDA-MB-231 cells were injected into the mammary fat pad of the mice to establish primary tumors.[7][9]
-
Treatment: Once tumors were established, mice were treated with this compound.
-
Metastasis Assessment: The formation of metastases in distant organs, such as the lungs and liver, was assessed through techniques like bioluminescence imaging (if using luciferase-tagged cells) or histological analysis of tissues at the end of the study.[9][10]
-
Ovarian Cancer
Preclinical studies have indicated that this compound could be a valuable therapeutic agent for ovarian cancer.[11] The activation of ERβ by this compound has been shown to reduce the viability of ovarian cancer stem cells (OCSCs), inhibit their self-renewal capacity, and promote apoptosis.[11] In an orthotopic ovarian cancer xenograft model, this compound treatment significantly attenuated the tumor-initiating capacity of OCSCs.[11]
-
Cell Line: SKOV3 human ovarian adenocarcinoma cell line.[12][13][14]
-
In Vivo Xenograft Model:
-
Animal Model: Immunocompromised mice.
-
Procedure: SKOV3 cells were injected subcutaneously or orthotopically into the ovarian bursa of the mice.[11]
-
Treatment: this compound was administered to the mice following tumor establishment.
-
Tumor Measurement: Tumor volume was measured regularly using calipers for subcutaneous tumors or monitored via imaging for orthotopic tumors.
-
Endpoint Analysis: Analysis of tumor tissue for markers of proliferation, apoptosis, and stemness.[11]
-
Cutaneous T-Cell Lymphoma (CTCL)
In vitro studies have demonstrated that this compound selectively reduces the viability of cutaneous T-cell lymphoma cells while sparing non-cancerous skin cells.[15] The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[15]
-
Cell Line: Hut-78, a human cutaneous T-cell lymphoma cell line.[15][16]
-
In Vitro Assays:
-
Cell Viability: Hut-78 cells were cultured and treated with various concentrations of this compound. Cell viability was determined using colorimetric assays.[15]
-
Cell Cycle Analysis: Treated cells were stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[15]
-
Apoptosis Assay: Apoptosis was quantified using methods like Annexin V staining.[15]
-
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through the modulation of specific intracellular signaling pathways upon binding to ERβ.
Core ERβ Signaling Pathway
Upon activation by this compound, ERβ can modulate gene expression through both classical and non-classical pathways. In the classical pathway, the this compound-ERβ complex binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. In non-classical pathways, the complex can interact with other transcription factors, such as AP-1 and NF-κB, to influence gene expression without direct binding to EREs.[17][18]
Modulation of NF-κB Signaling
A key aspect of this compound's anti-inflammatory and anti-tumor activity appears to be its ability to inhibit the NF-κB signaling pathway.[17][19] ERβ has been shown to interact with components of the NF-κB pathway, leading to the suppression of pro-inflammatory and pro-survival gene expression. This inhibitory cross-talk is a critical area of investigation for understanding the full therapeutic potential of this compound.
Other Investigated Therapeutic Areas
Beyond oncology, this compound has been evaluated in other clinical settings.
Benign Prostatic Hyperplasia (BPH)
A phase 2 clinical trial investigated the efficacy and safety of this compound for the treatment of lower urinary tract symptoms (LUTS) in men with BPH. However, the study was terminated early due to a lack of efficacy, as it failed to significantly improve symptoms compared to placebo.
Schizophrenia
This compound was also investigated as a potential treatment for the negative symptoms and cognitive impairment associated with schizophrenia. The rationale was based on the neuroprotective and cognitive-enhancing effects of estrogen, potentially mediated through ERβ. Clinical trials were initiated to explore this application.
Conclusion
This compound, as a selective ERβ agonist, represents a targeted therapeutic strategy with a well-defined mechanism of action. While its clinical development for benign prostatic hyperplasia and schizophrenia has faced challenges, the preclinical evidence for its anti-tumor activity in various cancers, including glioblastoma, triple-negative breast cancer, ovarian cancer, and cutaneous T-cell lymphoma, is compelling. The detailed experimental protocols and understanding of the modulated signaling pathways provided in this guide offer a solid foundation for further research and development of this compound and other selective ERβ agonists as novel therapeutic agents. Future investigations should continue to elucidate the intricate molecular mechanisms underlying its efficacy in different disease contexts to optimize its potential clinical utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of estrogen receptor beta signaling reduces stemness of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors enhance estrogen receptor beta expression and augment agonist-mediated tumor suppression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Estrogen receptor beta suppresses the androgen receptor oncogenic effects in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A MODEL OF POSTSURGICAL ADVANCED METASTATIC BREAST CANCER MORE ACCURATELY REPLICATES THE CLINICAL EFFICACY OF ANTIANGIOGENIC DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. A New Mouse Model for the Study of Human Breast Cancer Metastasis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Targeting of Ovarian Cancer Stem Cells Using Estrogen Receptor Beta Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Estrogen receptor {beta}1 exerts antitumoral effects on SK-OV-3 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]
- 15. Estrogen receptor β stimulation as a possible novel therapeutic target for cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. td2inc.com [td2inc.com]
- 17. Crossroads of estrogen receptor and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NFκB Affects Estrogen Receptor Expression and Activity in Breast Cancer through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estradiol suppresses NF-κB activation through coordinated regulation of let-7a and miR-125b in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Erteberel (LY500307): An In-Depth Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Erteberel (also known as LY500307), a synthetic, nonsteroidal estrogen that acts as a selective estrogen receptor β (ERβ) agonist.[1] this compound has been investigated for various therapeutic applications, including schizophrenia, benign prostatic hyperplasia, and certain types of cancer.[1][2][3] This document consolidates key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support ongoing and future research in the field.
Quantitative Data Summary
The following tables summarize the key quantitative metrics from preclinical studies of this compound, highlighting its binding affinity, functional potency, and in vitro efficacy.
Table 1: Receptor Binding and Functional Activity
| Parameter | ERα | ERβ | Selectivity (α vs. β) | Source |
| Binding Affinity (Ki) | 2.68 nM | 0.19 nM | 14-fold for ERβ | [1][4] |
| Functional Potency (EC50) | 19.4 nM | 0.66 nM | 32-fold for ERβ | [1][4] |
| Maximal Efficacy (Emax) | 94% | 101% | ~ Full Agonist for both | [1] |
Table 2: In Vitro Cell Viability
| Cell Line | Assay | IC50 | Source |
| T47D (ERα+ Breast Cancer) | CellTiter-Glo Luminescent Cell Viability Assay (7 days) | 7.29 µmol/L | [5] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Dosage (Oral) | Observed Effect | Source |
| CD-1 Mice | 0.01-0.05 mg/kg | Dose-dependent reduction in prostate weight | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.
Competitive Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for estrogen receptors α and β.
-
Materials:
-
Recombinant, full-length, human ERα and ERβ proteins.
-
Radioligand: Tritiated estradiol ([³H]-estradiol).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl based buffer with additives to prevent protein degradation).
-
Scintillation fluid and a scintillation counter.
-
Filter plates (e.g., glass fiber filters) to separate bound from free radioligand.
-
-
Protocol:
-
A constant concentration of recombinant ERα or ERβ is incubated in the assay buffer.
-
A fixed concentration of [³H]-estradiol is added to the receptor preparation.
-
Varying concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for binding to the receptor.
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
The mixtures are then rapidly filtered through glass fiber filters to trap the receptor-ligand complexes.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity on the filters, corresponding to the bound [³H]-estradiol, is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Transcriptional Activation Assay
This cell-based assay is used to measure the functional potency (EC50) of this compound as an agonist for ERα and ERβ.
-
Materials:
-
A suitable host cell line that does not endogenously express significant levels of ERs (e.g., human prostate cancer PC-3 cells).[4]
-
Expression plasmids for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound: this compound at various concentrations.
-
Lysis buffer and substrate for the reporter enzyme.
-
A luminometer or spectrophotometer to measure reporter gene activity.
-
-
Protocol:
-
PC-3 cells are seeded in multi-well plates and allowed to attach.
-
The cells are co-transfected with either the ERα or ERβ expression plasmid along with the ERE-reporter plasmid using a suitable transfection reagent.
-
After an incubation period to allow for protein expression, the cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a sufficient period (e.g., 24 hours) to allow for transcriptional activation and reporter protein synthesis.
-
The cells are then lysed, and the activity of the reporter enzyme is measured using the appropriate substrate and detection instrument (e.g., a luminometer for luciferase).
-
The reporter activity is normalized to a control for transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration).
-
The data are plotted as reporter activity versus the logarithm of this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and evaluation.
Caption: this compound preferentially binds to ERβ, leading to dimerization, nuclear translocation, and activation of gene transcription.
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of this compound for estrogen receptors.
Caption: Logical diagram illustrating this compound's higher binding affinity and functional potency for ERβ compared to ERα.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Erteberel (LY500307): A Deep Dive into its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erteberel (also known as LY500307) is a potent and selective synthetic, nonsteroidal agonist for the Estrogen Receptor β (ERβ), a ligand-activated transcription factor with significant implications in various physiological and pathological processes.[1][2] Initially developed by Eli Lilly & Co., this investigational small molecule has been explored for its therapeutic potential in conditions ranging from central nervous system disorders to benign prostatic hyperplasia and various cancers.[2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on gene expression, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates. The data presented herein is critical for professionals engaged in oncology, neurobiology, and drug development involving nuclear receptor targets.
Core Mechanism of Action
This compound functions as a selective estrogen receptor β (ERβ) agonist. It exhibits a high binding affinity and functional selectivity for ERβ over ERα.[1][2]
-
Binding Affinity: this compound displays a 14-fold higher binding selectivity for ERβ (Ki = 0.19 nM) compared to ERα (Ki = 2.68 nM).[2]
-
Functional Selectivity: In transcriptional assays, it shows a 32-fold greater potency for activating ERβ (EC50 = 0.66 nM) over ERα (EC50 = 19.4 nM).[1][2]
Upon binding, the this compound-ERβ complex translocates to the nucleus and acts as a transcription factor. This complex can modulate gene expression through two primary genomic signaling pathways:
-
Direct Genomic Signaling: The ligand-receptor complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[4][5]
-
Indirect Genomic Signaling: The complex can also regulate gene expression without binding directly to EREs. It accomplishes this by interacting with other transcription factors, such as AP-1, SP-1, and NF-κB, modulating their activity on their respective DNA response elements.[4][5]
Additionally, this compound can induce rapid, non-genomic effects by activating ERβ located at the plasma membrane, which in turn triggers intracellular protein kinase cascades like the p38 and JNK pathways.[4]
Quantitative Impact on Gene Expression
The most comprehensive quantitative data on this compound's effect on gene expression comes from studies on glioblastoma (GBM) cells. A global transcriptome analysis using RNA sequencing (RNA-seq) on the U87 GBM cell line treated with this compound for 48 hours revealed significant changes in the expression of thousands of genes.
| Metric | Value | Reference Cell Line | Fold Change Cutoff | p-value |
| Total Differentially Expressed Genes | 3204 | U87 Glioblastoma | ≥ 1.5 | < 0.01 |
| Upregulated Genes | 1568 | U87 Glioblastoma | ≥ 1.5 | < 0.01 |
| Downregulated Genes | 1636 | U87 Glioblastoma | ≥ 1.5 | < 0.01 |
| Table 1: Summary of RNA-Seq Results for this compound (LY500307) Treatment in U87 Glioblastoma Cells.[4] |
Key Modulated Pathways and Genes
Pathway analysis of the differentially expressed genes identified several key canonical pathways and cellular processes affected by this compound treatment.
| Pathway/Process | Direction of Modulation | Key Associated Genes (Validated by qRT-PCR) |
| Cell Cycle & G2/M Checkpoint | Altered | p21, GADD45A |
| Apoptosis & Cell Death | Induced | MDA7/IL-24 |
| DNA Damage Response & p53 Signaling | Altered | - |
| Wnt Signaling | Downregulated | - |
| Glioma Invasion Signaling | Downregulated | - |
| Table 2: Key Signaling Pathways and Genes Modulated by this compound in Glioblastoma Cells.[4] |
In inflammatory breast cancer models, this compound-activated ERβ has been shown to directly bind to the EREs in the regulatory regions of GPR141 and ELMO1, suppressing their transcription. This leads to reduced RhoC activation and inhibits cell migration and metastasis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on gene expression.
Global Gene Expression Analysis via RNA-Sequencing
This protocol outlines the steps for analyzing global transcriptome changes induced by this compound.
-
Cell Culture and Treatment: U87 glioblastoma cells are cultured in standard conditions. For the experiment, cells are treated with either a vehicle control (e.g., DMSO) or a specified concentration of this compound (LY500307) for 48 hours.[4]
-
RNA Isolation: Total RNA is isolated from the treated cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.[4]
-
RNA Quality Control: The integrity and quality of the isolated RNA are assessed using a Bioanalyzer (Agilent). High-quality RNA (RIN > 8.0) is used for library preparation.[4]
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from poly(A) selected RNA. Single-end sequencing is then performed on an Illumina platform.[6]
-
Data Analysis:
-
Raw sequence files (FASTQ) are quality-checked.
-
Reads are aligned to a human reference genome (e.g., hg38).
-
Gene annotation and quantification are performed using a pipeline such as HTSeq-DESeq.[4]
-
Differential gene expression analysis is conducted to identify genes with a fold change ≥ 1.5 and a p-value < 0.01 between this compound-treated and vehicle-treated samples.[4]
-
Pathway analysis (e.g., using Ingenuity Pathway Analysis - IPA) is performed on the list of differentially expressed genes to identify modulated biological pathways.[4]
-
Validation of Gene Expression by qRT-PCR
This protocol is used to validate the results from RNA-seq for specific genes of interest.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound or vehicle as described in section 3.1.1.
-
RNA Isolation: Total RNA is extracted as described in section 3.1.2.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First Strand kit, Invitrogen) as per the manufacturer's instructions.[4]
-
Quantitative PCR (qPCR):
-
Real-time PCR is performed using gene-specific primers and a SYBR Green-based master mix.
-
A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
-
The relative expression of the target gene is calculated using the ΔΔCt method.[7]
-
All reactions are performed in triplicate.
-
ERE-Luciferase Reporter Assay
This assay measures the ability of this compound to activate transcription via the classical ERE-dependent pathway.
-
Cell Transfection: U87 GBM cells are transiently transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple Estrogen Response Elements (ERE-Luc). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[5]
-
Treatment: 24 hours post-transfection, the cells are treated with either vehicle or this compound for an additional 24 hours.[5]
-
Luciferase Activity Measurement: Cells are lysed, and the Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[5]
-
Data Analysis: The ERE-driven Firefly luciferase activity is normalized to the internal control's Renilla luciferase activity. The results are expressed as a fold change relative to the vehicle-treated control.[5]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Erteberel (LY500307) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erteberel, also known as LY500307, is a synthetic, nonsteroidal estrogen that functions as a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1][2] Unlike Estrogen Receptor Alpha (ERα), which is often associated with tumor promotion, ERβ has demonstrated significant antitumor effects in various cancers.[3][4] This makes this compound a valuable tool for investigating the therapeutic potential of ERβ activation in cancer and other diseases. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell proliferation, apoptosis, and signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound for both ERα and ERβ. This data is crucial for designing experiments with appropriate concentrations to ensure selectivity for ERβ.
Table 1: this compound Binding Affinity (Ki)
| Receptor | Ki (nM) | Selectivity (fold) |
| ERβ | 0.19 | 14-fold over ERα |
| ERα | 2.68 |
Data derived from competitive binding assays with 3H-estradiol and recombinant human ERs.[1]
Table 2: this compound Functional Activity (EC50)
| Receptor | EC50 (nM) | Selectivity (fold) |
| ERβ | 0.66 | 32-fold over ERα |
| ERα | 19.4 |
Data from a transcription assay in a cotransfected human prostate cancer PC3/ER (α or β)-ERE cell line.[1]
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic steps for culturing cells prior to treatment with this compound. Specific cell lines will require optimization of these conditions.
Materials:
-
Appropriate cell culture medium (e.g., DMEM/F12, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
Change the medium every 2-3 days.
Protocol 2: Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is critical for experimental reproducibility.
Materials:
-
This compound (LY500307) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cell culture medium
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Dissolve this compound powder in fresh, anhydrous DMSO to make a concentrated stock solution. For example, to make a 10 mM stock, dissolve 2.82 mg of this compound (MW: 282.33 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 3: Cell Proliferation Assay (e.g., using MTT or WST-1)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells, such as glioblastoma (GBM) cells.[3][5]
Materials:
-
Cells of interest (e.g., GBM cell lines)
-
96-well cell culture plates
-
This compound working solutions
-
MTT or WST-1 proliferation assay kit
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add the proliferation reagent (MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This protocol can be used to determine if this compound induces apoptosis in target cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for a specific time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
This compound-Induced ERβ Signaling Pathway
This compound, as a selective ERβ agonist, activates downstream signaling pathways that can lead to anti-tumor effects such as apoptosis and cell cycle arrest.[3][5] The following diagram illustrates the general mechanism of action.
Caption: this compound activates ERβ, leading to gene transcription changes that promote apoptosis and cell cycle arrest.
Experimental Workflow for Assessing this compound's In Vitro Efficacy
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell culture model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Erteberel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erteberel (also known as LY500307) is a potent and selective synthetic, non-steroidal agonist for Estrogen Receptor β (ERβ).[1][2] ERβ is increasingly recognized as a therapeutic target in a variety of diseases, including cancer and neurodegenerative disorders. These application notes provide detailed protocols for the use of this compound in preclinical in vivo models, summarizing key experimental parameters and outlining the underlying signaling pathways.
Mechanism of Action
This compound exhibits high binding affinity and functional selectivity for ERβ over ERα.[1][2] Upon binding, the this compound-ERβ complex can modulate gene expression through two primary pathways:
-
Genomic (ERE-dependent) Pathway: The complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Non-Genomic (ERE-independent) Pathway: this compound can also initiate rapid signaling cascades from membrane-associated ERβ, activating downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways.[3]
In the context of cancer, this compound's activation of ERβ has been shown to induce apoptosis, modulate the cell cycle, and trigger a DNA damage response.[4][5] Furthermore, it can stimulate a potent anti-tumor innate immune response mediated by neutrophils.[4][6] In neurodegenerative models, its neuroprotective effects are linked to the activation of pro-survival signaling cascades.[1][3]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from key in vivo studies investigating the efficacy of this compound in various disease models.
Table 1: this compound in In Vivo Cancer Models
| Animal Model | Cancer Type | This compound Dose & Administration | Treatment Duration | Key Outcomes |
| CD-1 Mice | Benign Prostatic Hyperplasia | 0.01-0.05 mg/kg, daily oral gavage | Not specified | Dose-dependent reduction in prostate weight.[1] |
| BALB/c Mice (4T1 cells) | Triple-Negative Breast Cancer (Metastasis) | Continuous-release pellets | 3 days | Significant suppression of lung metastasis and prolonged survival.[6] |
| C57BL/6 Mice (B16 cells) | Melanoma (Metastasis) | Not specified | Not specified | Significant reduction in lung metastasis.[6] |
| C57BL/6 Mice (GL261 cells) | Glioblastoma | Not specified | Not specified | Reduced in vivo tumor growth, promoted apoptosis, and improved overall survival.[4][5] |
Table 2: this compound in In Vivo Neurological Disease Models
| Animal Model | Disease Model | This compound Dose & Administration | Treatment Duration | Key Outcomes |
| Mice | Intracerebral Hemorrhage | 10 nmol/2 μL, intracerebral injection | Single dose | Neuroprotective effects. |
| APPswe/PS1dE9 Transgenic Mice | Alzheimer's Disease | Continuous infusion via subcutaneous osmotic pumps | 2 months (from 6 to 8 months of age) | Reduced brain amyloid-β peptide levels and improved cognitive performance.[7] |
| Ovariectomized 5xFAD Mice | Alzheimer's Disease | Not specified | Not specified | Improved behavioral performance.[8] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Lung Metastasis Model (4T1)
This protocol describes the use of the 4T1 murine mammary carcinoma model to assess the anti-metastatic potential of this compound.
Materials:
-
This compound (LY500307)
-
Vehicle control (e.g., 10% DMSO in saline)
-
4T1 murine mammary carcinoma cells
-
Female BALB/c mice (6-8 weeks old)
-
Sterile PBS
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Syringes and needles (27-gauge)
-
Continuous-release pellets (placebo and this compound-containing)
-
Surgical instruments for pellet implantation
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in sterile, ice-cold PBS at a concentration of 2.5 x 10^5 cells/100 µL.[9] Keep cells on ice to maintain viability.
-
-
Tumor Cell Inoculation:
-
Anesthetize mice.
-
Inject 100 µL of the 4T1 cell suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse.
-
-
This compound Administration:
-
On the day of tumor cell inoculation, subcutaneously implant either a placebo or an this compound-releasing pellet. The pellet should be designed for continuous release over the desired treatment period (e.g., 3 days).[6]
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for signs of distress and record body weight.
-
At a predetermined endpoint (e.g., 14-21 days post-inoculation), euthanize the mice.
-
Excise the lungs and fix in Bouin's solution to visualize metastatic nodules.
-
Count the number of surface lung metastases.
-
For survival studies, monitor mice until they meet predefined humane endpoints.
-
Protocol 2: Evaluation of this compound in a Murine Glioblastoma Model (GL261)
This protocol outlines the procedure for establishing an orthotopic glioblastoma model using GL261 cells to evaluate the efficacy of this compound.
Materials:
-
This compound (LY500307)
-
Vehicle control
-
GL261 murine glioma cells
-
Female C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics and analgesics
Procedure:
-
Cell Culture: Culture GL261 cells to 80-90% confluency.
-
Cell Preparation for Injection:
-
Prepare a single-cell suspension of GL261 cells in sterile PBS at a concentration of 2 x 10^4 cells/µL.[10]
-
-
Intracranial Tumor Cell Implantation:
-
Anesthetize the mouse and mount it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma, and 3.0 mm deep).
-
Slowly inject 1 µL of the GL261 cell suspension (2 x 10^4 cells) into the brain parenchyma.[10]
-
Slowly withdraw the needle and suture the scalp incision.
-
-
This compound Administration:
-
Begin this compound treatment at a predetermined time point post-implantation (e.g., day 3 or when tumors are established as confirmed by imaging).
-
Administer this compound via a suitable route (e.g., oral gavage, subcutaneous injection, or continuous-release pellets) at the desired dose and frequency.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice for neurological symptoms and body weight loss.
-
Tumor growth can be monitored using non-invasive imaging techniques such as MRI.
-
At the study endpoint, euthanize the mice and perfuse with saline and then 4% paraformaldehyde.
-
Excise the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
For survival studies, monitor mice until they reach humane endpoints.
-
Signaling Pathways and Experimental Workflows
This compound-Activated ERβ Signaling Pathway
Caption: this compound activates ERβ leading to genomic and non-genomic signaling.
Experimental Workflow for In Vivo Cancer Model
Caption: General workflow for testing this compound in in vivo cancer models.
References
- 1. Estrogen receptor-mediated neuroprotection from oxidative stress requires activation of the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 3. Neuroprotection and Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activation of estrogen receptor beta augments innate immunity to suppress cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative evaluation of treatments with 17β-estradiol and its brain-selective prodrug in a double-transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitigating Effect of Estrogen in Alzheimer’s Disease-Mimicking Cerebral Organoid [frontiersin.org]
- 9. Frontiers | Novel Nanoparticle-Based Cancer Treatment, Effectively Inhibits Lung Metastases and Improves Survival in a Murine Breast Cancer Model [frontiersin.org]
- 10. Detailed characterization of the mouse glioma 261 tumor model for experimental glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erteberel (LY500307)
For Research Use Only. Not for use in humans.
Erteberel, also known as LY500307, is a potent and selective synthetic, nonsteroidal agonist for the estrogen receptor beta (ERβ).[1] It has been investigated in preclinical and clinical studies for various conditions, including benign prostatic hyperplasia, schizophrenia, and glioblastoma.[1][2] Development for its initial indications was discontinued.[1] These notes provide a summary of its use in research settings.
Mechanism of Action
This compound is a selective agonist of Estrogen Receptor β (ERβ).[3] Upon binding, the activated ERβ complex can modulate the expression of target genes. This interaction can lead to various cellular outcomes, including the induction of apoptosis, cell cycle arrest, and modulation of DNA damage response pathways.[4][5] In some cancer cell types, this compound's activation of ERβ has been shown to induce R-loop formation, leading to DNA damage.[6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Assay Details |
| Binding Affinity (Ki) | Human ERα | 2.68 nM | Competitive binding assay with ³H-estradiol.[3] |
| Human ERβ | 0.19 nM | Competitive binding assay with ³H-estradiol.[3] | |
| Functional Potency (EC₅₀) | Human ERα | 19.4 nM | Transcriptional assay in cotransfected human prostate cancer PC3 cells.[3] |
| Human ERβ | 0.66 nM | Transcriptional assay in cotransfected human prostate cancer PC3 cells.[3] | |
| Selectivity | ERβ vs ERα | 14-fold (Binding) | Based on Ki values.[1][3] |
| ERβ vs ERα | 32-fold (Functional) | Based on EC₅₀ values.[1][3] | |
| Efficacy | ERα / ERβ | >90% (Full Agonist) | Transcriptional assay in PC3 cells.[3] |
Table 2: In Vivo Dosage and Administration of this compound in Animal Models
| Animal Model | Disease/Indication | Dosage | Administration Route & Schedule | Key Findings |
| CD-1 Mice | Benign Prostatic Hyperplasia (BPH) Model | 0.01 - 0.05 mg/kg | Oral gavage, daily for 7 days | Dose-dependent reduction in prostate weight; no effect on testes/seminal vesicle weight.[3][7] |
| Athymic Mice | Ovarian Cancer Xenograft (OVCAR-3 cells) | 5 mg/kg | Oral, daily for 28 days | Reduced proliferation (Ki-67) and increased apoptosis (TUNEL) in tumors.[8] |
| Ovariectomized Mice | Glioblastoma (GBM) Orthotopic Model (U251 cells) | 5 mg/kg | Oral | Reduced tumor growth.[2] |
| Syngeneic Mice | Glioma Model (GL26 cells) | 5 mg/kg/day | Oral, for 40-50 days | Improved overall survival.[8] |
Table 3: No-Observed-Adverse-Effect Levels (NOAELs)
| Species | Study Type | NOAEL |
| Rat (Male) | Fertility | 1 mg/kg/day[7] |
| Rat (Female) | Fertility and Embryo-fetal Development | 0.3 mg/kg/day[7] |
| Rabbit | Embryo-fetal Development | 25 mg/kg/day[7] |
Experimental Protocols
In Vitro ERβ/ERα Competitive Binding Assay
This protocol is adapted from methodologies used to characterize the binding affinity of this compound.[7]
Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.
Materials:
-
Recombinant full-length human ERα and ERβ proteins.[3]
-
³H-estradiol (radioligand).
-
This compound (test compound).
-
17-β Estradiol (for non-specific binding).
-
Assay Buffer: 50mM HEPES (pH 7.5), 1.5mM EDTA, 150mM NaCl, 10% glycerol, 1mg/ml ovalbumin, 5mM DTT.[7]
-
Dextran-coated charcoal (DCC) buffer.[7]
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound at 10 different concentrations.
-
In a 96-well plate, add 0.025 µCi/well ³H-estradiol and 10 ng/well of either ERα or ERβ receptor in assay buffer.
-
Add the various concentrations of the test compound (this compound) to the wells.
-
For determining non-specific binding, add 1 µM of unlabeled 17-β Estradiol to control wells.
-
Incubate the plate for 4 hours at room temperature to allow binding to reach equilibrium.
-
To separate bound from free radioligand, add 70 µl of cold DCC buffer to each well.
-
Mix the plates for 8 minutes on an orbital shaker at 4°C.
-
Centrifuge the plates at 3,000 rpm for 10 minutes at 4°C.
-
Transfer 120 µl of the supernatant (containing the bound radioligand) to a new plate.
-
Add 175 µl of scintillation fluid to each well, seal the plate, and shake vigorously.
-
Read the plate in a scintillation counter (e.g., Wallac Microbeta counter).
-
Calculate IC₅₀ values from the competition curve and convert to Ki values using the Cheng-Prusoff equation.[7]
In Vivo Administration Protocol for BPH Mouse Model
This protocol is based on studies evaluating this compound in a mouse model of benign prostatic hyperplasia.[3]
Objective: To assess the in vivo efficacy of this compound on prostate weight.
Materials:
-
This compound (LY500307).
-
Vehicle (e.g., 5% DMSO in corn oil).[3]
-
CD-1 mice.
-
Oral gavage needles.
Formulation Preparation (Example for 1 mL):
-
Prepare a stock solution of this compound in DMSO (e.g., 9 mg/mL).
-
Add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix evenly. The final solution contains 5% DMSO.
-
This working solution should be used immediately for optimal results.[3]
Procedure:
-
House CD-1 mice under standard laboratory conditions.
-
Randomly assign mice to treatment groups (e.g., vehicle, 0.01 mg/kg, 0.025 mg/kg, and 0.05 mg/kg this compound).
-
Administer the assigned treatment daily via oral gavage for 7 consecutive days.
-
On day 8, euthanize the mice.
-
Carefully dissect the prostate gland and measure its wet weight.
-
Compare the prostate weights between the treatment groups and the vehicle control group to determine efficacy.
Cell Viability (MTT) Assay for Glioblastoma Cells
This protocol describes the use of this compound to assess its effect on the viability of glioblastoma (GBM) cells.[4]
Objective: To determine the effect of this compound on the viability of GBM cells.
Materials:
-
GBM cell lines (e.g., U87, U251).[4]
-
Normal human astrocytes (as control).[4]
-
Phenol red-free DMEM supplemented with 5% dextran-charcoal treated FBS.[4]
-
This compound (LY500307).
-
Vehicle (e.g., DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO for solubilization.
-
96-well plates.
Procedure:
-
Seed GBM cells or astrocytes in 96-well plates at a density of 2 x 10³ cells/well.
-
Allow cells to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.25-10 µM) or vehicle control.[8]
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the media and solubilize the formazan crystals in DMSO.
-
Measure the optical density using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway and Cellular Effects
Caption: Mechanism of action for this compound (LY500307).
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Erteberel in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Erteberel, a potent and selective estrogen receptor β (ERβ) agonist, in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays. This compound can be employed as a tool to investigate ERβ-protein interactions and downstream signaling events in a controlled, ligand-dependent manner.
Introduction
This compound (also known as LY500307) is a synthetic, nonsteroidal small molecule that acts as a selective agonist for Estrogen Receptor β (ERβ).[1][2][3][4] It exhibits high binding affinity and functional selectivity for ERβ over ERα, making it a valuable tool for dissecting the specific roles of ERβ in cellular processes.[2][3] In the context of immunoprecipitation, this compound can be used to stabilize the active conformation of ERβ, facilitating the capture of ERβ and its associated protein complexes. This allows for the identification of novel interacting partners, the characterization of signaling complexes, and the elucidation of ERβ-mediated molecular pathways.
Principle of this compound-Mediated Immunoprecipitation
The use of this compound in an immunoprecipitation workflow is predicated on its ability to induce or stabilize protein-protein interactions involving ERβ upon receptor activation. The general principle involves treating cells with this compound to stimulate ERβ, followed by cell lysis and subsequent immunoprecipitation of the ERβ-containing complexes using a specific anti-ERβ antibody. The precipitated proteins can then be analyzed by various downstream applications, such as Western blotting or mass spectrometry, to identify proteins that interact with ERβ in a ligand-dependent fashion.
Data Presentation
This compound Binding Affinity and Selectivity
| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |
| Binding Affinity (Ki) | 2.68 nM | 0.19 nM | 14-fold | [2][3] |
| Functional Activity (EC50) | 19.4 nM | 0.66 nM | 32-fold | [2] |
Signaling Pathway
This compound, as an ERβ agonist, activates the estrogen signaling pathway. Upon binding, ERβ can translocate to the nucleus to directly regulate gene expression or can initiate rapid, non-genomic signaling cascades from the cell membrane or cytoplasm.[5][6][7][8]
Caption: this compound activates both genomic and non-genomic ERβ signaling pathways.
Experimental Protocols
Protocol 1: this compound Treatment and Cell Lysis for Co-Immunoprecipitation
This protocol describes the steps for treating cells with this compound to induce ERβ activation and subsequent cell lysis to prepare protein extracts for immunoprecipitation.
Materials:
-
Cells expressing ERβ
-
Complete cell culture medium
-
This compound (LY500307)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors just before use.
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment, if compatible with cell type.
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium. A final concentration range of 1-100 nM is a good starting point.
-
Include a vehicle-treated control.
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 30 minutes for rapid signaling, or longer for transcriptional effects).
-
-
Cell Harvest:
-
Place the culture dish on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 1-2 mg/mL with IP Lysis Buffer. The lysate is now ready for immunoprecipitation.
-
Protocol 2: Immunoprecipitation of ERβ and Interacting Proteins
This protocol outlines the procedure for immunoprecipitating ERβ and its binding partners from the prepared cell lysates.
Materials:
-
Protein lysate from this compound-treated and control cells (from Protocol 1)
-
Anti-ERβ antibody suitable for IP (ensure antibody specificity is validated[9])
-
Isotype control IgG (e.g., Rabbit IgG or Mouse IgG)
-
Protein A/G magnetic beads or agarose resin
-
IP Wash Buffer (e.g., IP Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a low-pH glycine buffer)
-
Microcentrifuge tubes
-
Rotating platform at 4°C
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500 µg - 1 mg of protein lysate, add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Add 2-5 µg of anti-ERβ antibody to the pre-cleared lysate.
-
For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Immunocomplex Capture:
-
Add 30-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold IP Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Alternatively, use a non-denaturing elution buffer if downstream applications require native proteins.
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluates by Western blotting using antibodies against suspected interacting proteins or send for mass spectrometry analysis to identify novel binding partners.
-
Experimental Workflow Diagram
Caption: A generalized workflow for performing a co-immunoprecipitation experiment using this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of target protein | Inefficient cell lysis | Optimize lysis buffer composition and sonication. |
| Suboptimal antibody concentration | Titrate the antibody to determine the optimal amount. | |
| Interaction is transient or weak | Perform in-cell crosslinking before lysis. | |
| High background/non-specific binding | Insufficient washing | Increase the number of washes or the stringency of the wash buffer. |
| Lysate not pre-cleared | Always include a pre-clearing step. | |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody validated for IP. | |
| No difference between this compound and vehicle | Cells do not respond to this compound | Confirm ERβ expression and functionality with a reporter assay. |
| Interaction is not ligand-dependent | The observed protein interaction may be constitutive. | |
| Inappropriate treatment time/dose | Perform a time-course and dose-response experiment. |
Conclusion
This compound serves as a specific and potent tool for investigating the interactome of ERβ. The protocols provided herein offer a framework for designing and executing immunoprecipitation experiments to capture and identify ERβ-containing protein complexes in a ligand-dependent manner. Successful application of these methods will provide valuable insights into the molecular mechanisms underlying ERβ function in health and disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive assessment of estrogen receptor beta antibodies in cancer cell line models and tissue reveals critical limitations in reagent specificity - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Synthesis of Erteberel: A Detailed Application Note
Introduction
Erteberel, also known as LY500307, is a selective estrogen receptor β (ERβ) agonist that has been investigated for its potential therapeutic applications. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This document provides a detailed standard operating procedure for the laboratory-scale synthesis of this compound, along with relevant data and experimental protocols.
Quantitative Data Summary
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | 2-bromoanisole, 4-fluorobenzoyl chloride | Dichloromethane | 0 to rt | 12 | 95 | >98 |
| 2 | Demethylation | (2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone | Dichloromethane | -78 to rt | 3 | 90 | >99 |
| 3 | Ullmann Condensation | (2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone, 4-hydroxybenzonitrile | DMF | 140 | 24 | 65 | >97 |
| 4 | Final Product | This compound | >99 |
Experimental Protocols
Step 1: Synthesis of (2-Bromo-4-methoxyphenyl)(4-fluorophenyl)methanone
-
To a solution of 2-bromoanisole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 2: Synthesis of (2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone
-
Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M) and cool the solution to -78 °C.
-
Add boron tribromide (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the demethylated product.
Step 3: Synthesis of this compound (4-((4-Fluorobenzoyl)-3-hydroxyphenoxy)benzonitrile)
-
To a solution of the product from Step 2 (1.0 eq) and 4-hydroxybenzonitrile (1.2 eq) in dimethylformamide (DMF, 0.3 M), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Visualizations
Caption: Workflow for the multi-step synthesis of this compound.
Caption: Simplified signaling pathway of this compound via Estrogen Receptor β.
Application Notes and Protocols: Erteberel (LY500307)
Introduction
Erteberel, also known as LY500307, is a synthetic, nonsteroidal, and selective estrogen receptor beta (ERβ) agonist.[1][2] It demonstrates high binding affinity and functional selectivity for ERβ over estrogen receptor alpha (ERα).[1][3] Research has shown its potential as a therapeutic agent in various conditions, including glioblastoma, by inducing apoptosis, cell cycle arrest, and sensitizing tumor cells to chemotherapy.[2][4] Additionally, this compound has been investigated for its role in models of benign prostatic hyperplasia and its potential to suppress metastasis in certain cancers.[2][3] These application notes provide detailed protocols for the preparation and storage of this compound solutions for research purposes.
Chemical and Physical Properties
This compound is an off-white to light brown solid compound.[5] Its key properties are summarized below.
| Property | Value | Reference |
| Synonyms | LY500307, SERBA-1 | [1][6] |
| Molecular Formula | C₁₈H₁₈O₃ | [4][5] |
| Molecular Weight | 282.33 g/mol | [3][5] |
| CAS Number | 533884-09-2 | [4][5] |
| Appearance | Crystalline solid / Off-white to light brown | [4][5] |
Solubility Data
This compound is insoluble in water but soluble in several organic solvents.[3][7] It is crucial to use fresh, anhydrous solvents, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[3][5] Sonication or warming at 37°C can aid in dissolution.[7][8]
| Solvent | Concentration | Reference |
| DMSO | ≥ 30 mg/mL (106.26 mM) | [4][5] |
| 57 mg/mL (201.89 mM) | [3][8] | |
| Ethanol | 30 mg/mL | [4] |
| 57 mg/mL (201.89 mM) | [3][8] | |
| DMF | 30 mg/mL | [4] |
| Water | Insoluble | [3] |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. The solid powder is stable for several years at -20°C, while solutions have a shorter shelf life.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[5]
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | ≥ 3-4 years | [3][4][5] |
| In Solvent | -80°C | 6 months - 1 year | [3][5] |
| -20°C | 1 month | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in in vitro or in vivo experiments.
Materials:
-
This compound (LY500307) powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound powder required. For a 10 mM solution, the calculation is as follows:
-
Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM solution: 1 mL x 10 mM x 282.33 g/mol = 2.8233 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the corresponding volume of anhydrous DMSO to the tube. For instance, add 1 mL of DMSO to 2.8233 mg of powder.
-
Dissolution: Cap the tube securely and vortex thoroughly. If necessary, use an ultrasonic bath or warm the tube briefly at 37°C to ensure complete dissolution.[7] The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[5]
-
Storage: Store the aliquoted stock solution at -80°C for up to one year or at -20°C for up to one month.[3][5]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
This protocol details the dilution of the concentrated stock solution for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for the cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Mixing: Gently mix the working solution by pipetting up and down or inverting the tube. Do not vortex, as this can cause foaming of the medium.
-
Application: Add the final working solution to the cell cultures immediately.
-
Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium to account for any effects of the solvent.
Protocol 3: Example Formulation for In Vivo Oral Administration
This protocol provides an example of how to formulate this compound for oral gavage in animal models, based on common practices for poorly water-soluble compounds.[3]
Materials:
-
This compound stock solution in DMSO (e.g., 56 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes and pipettes
Procedure:
-
Formulation Preparation (Example for a 1 mL final solution):
-
a. To 400 µL of PEG300, add 50 µL of a 56 mg/mL this compound stock solution in DMSO.
-
b. Mix thoroughly until the solution is clear.
-
c. Add 50 µL of Tween-80 to the mixture.
-
d. Mix again until the solution is clear.
-
e. Add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
-
Final Concentration: This formulation results in a final solvent composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% water, with an this compound concentration of 2.8 mg/mL. The dosage can be adjusted by changing the initial stock concentration or the final volume administered.
-
Administration: The mixed solution should be used immediately for optimal results.[3] Always perform a pilot study to assess the tolerability of the vehicle in the specific animal model.
Mechanism of Action: ERβ Signaling Pathway
This compound functions by selectively binding to and activating ERβ.[5] This initiates a signaling cascade, primarily through the classical genomic pathway, which involves the receptor acting as a ligand-activated transcription factor.[9][10]
Caption: this compound activates the genomic ERβ signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C18H18O3 | CID 10286159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
Application Notes and Protocols for Erteberel in Animal Studies
Introduction
Erteberel (also known as LY500307) is a synthetic, non-steroidal, and highly selective estrogen receptor β (ERβ) agonist.[1][2] It has demonstrated significant potential in preclinical research across various therapeutic areas, including oncology and benign prostatic hyperplasia.[3][4] this compound exhibits a strong binding affinity and functional selectivity for ERβ over estrogen receptor α (ERα), making it a valuable tool for investigating the specific roles of ERβ signaling.[1][2] While it acts as a full agonist on both receptors, its preference for ERβ allows for targeted pathway investigation.[1] However, it is important to note that at higher dosages, the selectivity for ERβ may be lost, leading to the activation of ERα as well.[2]
These application notes provide best practices and detailed protocols for researchers, scientists, and drug development professionals utilizing this compound in animal studies.
Mechanism of Action: The Estrogen Receptor Signaling Pathway
This compound primarily exerts its effects through the classical estrogen signaling pathway.[5][6] As an ERβ agonist, it binds to the receptor in the cytoplasm, inducing a conformational change and receptor dimerization.[5] This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[7] Recent studies have also indicated that this compound can trigger cellular responses through non-genomic pathways and interactions with other cellular machinery, such as inducing R-loop formation in certain cancer cells.[5][8]
Best Practices for this compound Animal Studies
To ensure robust and reproducible results, the following best practices should be considered when designing and executing animal studies with this compound.
-
Animal Model Selection: The choice of animal model is critical and should be guided by the research question. For instance, CD-1 mice have been successfully used to study the effects of this compound on prostate weight.[1] For oncology studies, particularly those investigating metastasis or tumor microenvironment interactions, syngeneic tumor models like the 4T1 (breast cancer) or B16 (melanoma) murine models are appropriate.[4]
-
Dosing and Administration: this compound is effective when administered orally via gavage.[1] Dosing should be carefully considered to maintain ERβ selectivity. For studies on prostate weight reduction in mice, a dose range of 0.01-0.05 mg/kg has been shown to be effective without impacting testosterone levels.[1] Researchers should perform dose-response studies to determine the optimal concentration for their specific model and endpoint, being mindful that higher doses can activate ERα.[2]
-
Formulation: this compound can be formulated for oral administration. A stock solution in DMSO can be diluted with vehicles like corn oil or a mixture of PEG300, Tween80, and water for the final working solution.[1] It is crucial to prepare fresh solutions and ensure complete dissolution.
-
Control Groups: Appropriate controls are essential for data interpretation. A vehicle control group (receiving the formulation without this compound) is mandatory. Depending on the study's objective, additional control groups may be beneficial, such as a positive control using a non-selective estrogen agonist like diethylstilbestrol (DES) or an ERα-selective agonist.
-
Endpoint Analysis: Endpoints should be clearly defined and relevant to the therapeutic hypothesis. These may include physiological measurements (e.g., tumor volume, body weight, organ weight), biomarker analysis (e.g., hormone levels, protein expression), histological evaluation of tissues, or behavioral assessments.
Data Presentation
Quantitative data should be presented clearly to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Parameter | Estrogen Receptor β (ERβ) | Estrogen Receptor α (ERα) | Selectivity (ERα/ERβ) |
|---|---|---|---|
| Binding Affinity (Ki) | 0.19 nM[1][2] | 2.68 nM[1][2] | 14-fold[1][2] |
| Functional Activity (EC50) | 0.66 nM[1] | 19.4 nM[1] | 32-fold[1][2] |
Table 2: Example In Vivo Efficacy of this compound in CD-1 Mice
| Treatment Group | Dose (mg/kg) | Route | Key Finding |
|---|---|---|---|
| Vehicle Control | N/A | Oral Gavage | Baseline prostate weight |
| This compound | 0.01 - 0.05 | Oral Gavage | Dose-dependent reduction in prostate weight[1] |
| This compound | up to 0.1 | Oral Gavage | No effect on testes/SV weights or T/DHT levels[1] |
| Diethylstilbestrol (DES) | Not Specified | Oral Gavage | Significant regression of prostate, testes, and SV; lowered T and DHT[1] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Protocol 1: Evaluation of this compound on Prostate Weight in a Mouse Model
This protocol is adapted from studies demonstrating this compound's effect on prostate weight in CD-1 mice.[1]
Methodology:
-
Animal Model: Male CD-1 mice.
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 0.01 mg/kg, this compound 0.03 mg/kg, this compound 0.05 mg/kg).
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, dilute the stock in corn oil to the final desired concentration.[1] Ensure the final DMSO concentration is minimal and consistent across all groups, including the vehicle.
-
-
Administration: Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 14-28 days).
-
Monitoring: Record body weights and monitor animal health daily.
-
Endpoint Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood via cardiac puncture for testosterone (T) and dihydrotestosterone (DHT) analysis.
-
Carefully dissect the prostate, testes, and seminal vesicles (SV).
-
Blot tissues to remove excess fluid and record their weights.
-
-
Data Analysis: Compare organ weights and hormone levels between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of this compound's Anti-Metastatic Activity
This protocol is a generalized workflow based on studies investigating this compound's impact on cancer metastasis in murine models.[4]
Methodology:
-
Animal Model: Syngeneic mouse model appropriate for the cell line (e.g., BALB/c for 4T1 cells).
-
Cell Preparation: Culture metastatic cancer cells (e.g., 4T1-luc or B16-F10) under standard conditions.
-
Tumor Cell Implantation:
-
To model metastasis, inject a specified number of cancer cells intravenously (e.g., via the tail vein) to seed the lungs.
-
Alternatively, implant cells into the primary site (e.g., mammary fat pad) and monitor for spontaneous metastasis.
-
-
Treatment Initiation: After allowing a few days for metastases to establish, randomize animals into treatment groups (Vehicle, this compound).
-
Administration: Administer this compound or vehicle orally on a predetermined schedule (e.g., daily).
-
Monitoring: Monitor animal health, body weight, and primary tumor growth (if applicable) regularly.
-
Endpoint Collection:
-
At the study endpoint (e.g., 21-28 days post-injection), euthanize the animals.
-
Dissect the lungs and other relevant organs.
-
Quantify metastatic burden. This can be done by counting surface lung nodules or using bioluminescence imaging if luciferase-expressing cells were used.
-
-
Mechanistic Analysis: To investigate the mechanism, tumor and metastatic tissues can be collected for further analysis, such as immunohistochemistry (IHC) to characterize the immune cell infiltrate (e.g., neutrophils) within the tumor microenvironment.[4]
-
Data Analysis: Compare the metastatic burden and other mechanistic endpoints between the this compound-treated and vehicle control groups using appropriate statistical methods (e.g., t-test or Mann-Whitney U test).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Erteberel in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Erteberel and its Mass Spectrometry Analysis
This compound (also known as LY500307) is a potent and selective nonsteroidal agonist for Estrogen Receptor Beta (ERβ).[1] With high affinity and selectivity for ERβ over ERα, this compound is a valuable tool in studying the therapeutic potential of ERβ activation in various diseases, including cancer, neurological disorders, and inflammatory conditions.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical analytical technique in the development and study of pharmaceutical compounds like this compound. It offers high sensitivity and specificity for the quantification of the drug in complex biological matrices such as plasma, serum, and tissue homogenates. This is essential for pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Furthermore, mass spectrometry-based proteomics and metabolomics are powerful approaches to elucidate the downstream molecular effects of this compound. By activating ERβ, this compound modulates gene expression and signaling pathways, leading to changes in the proteome and metabolome of target cells. Analyzing these changes provides crucial insights into its mechanism of action and therapeutic effects.
Quantitative Data for this compound
The following tables summarize key quantitative parameters for this compound, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Value (nM) | Assay Type |
| Ki | ERα | 2.68 | Competitive Binding Assay |
| ERβ | 0.19 | Competitive Binding Assay | |
| EC50 | ERα | 19.4 | Transcriptional Assay |
| ERβ | 0.66 | Transcriptional Assay |
Data compiled from competitive binding and transcriptional assays.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 282.33 g/mol |
| CAS Number | 533884-09-2 |
Experimental Protocols
Protocol for Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human plasma. It is intended as a starting point and should be fully validated according to regulatory guidelines (e.g., EMA, FDA) before application in clinical or preclinical studies.[2][3][4][5][6]
Objective: To accurately and precisely quantify the concentration of this compound in human plasma.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) of this compound (if available) or a structurally similar analog
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% FA)
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% FA)
-
96-well plates or microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Experimental Workflow:
Caption: Workflow for this compound quantification in plasma.
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., Methanol).
-
Prepare calibration standards by spiking blank human plasma with known concentrations of this compound. A typical range might be 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 96-well plate or microcentrifuge tube.
-
Add a fixed amount of IS to each well (except for blank matrix).
-
Add 300 µL of cold protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid).
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the pure compounds. For this compound (C₁₈H₁₈O₃), the protonated molecule [M+H]⁺ would be m/z 283.3. Fragmentation would need to be optimized.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
-
Method Validation: The method should be validated for selectivity, accuracy, precision, linearity, limit of quantification (LLOQ), recovery, matrix effect, and stability according to established guidelines.[2][3][4][5][6]
Protocol for Proteomic Analysis of this compound-Treated Cells
This protocol outlines a general workflow for investigating changes in the proteome of a cell line (e.g., a breast cancer cell line) upon treatment with this compound.
Objective: To identify and quantify proteins that are differentially expressed following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Solid-Phase Extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Experimental Workflow:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Troubleshooting Erteberel solubility issues
Welcome to the Erteberel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY500307) is a potent and selective agonist of the Estrogen Receptor β (ERβ).[1] Its mechanism of action involves binding to and activating ERβ, which then modulates the transcription of target genes. This interaction can influence various cellular processes, including cell proliferation, apoptosis, and inflammation.
Q2: What are the primary solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is considered insoluble in water.[1]
Q3: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting this compound Solubility Issues
This section addresses common problems researchers encounter when working with this compound and provides practical solutions.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Q: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium or aqueous buffer, a precipitate forms. Why is this happening and how can I prevent it?
A: This is a common issue known as "salting out" and occurs because this compound is poorly soluble in water. When the concentrated DMSO stock is introduced into an aqueous environment, the abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Solutions:
-
Serial Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous medium, perform one or more intermediate dilution steps in the medium. This gradual reduction in DMSO concentration can help keep this compound in solution.
-
Pre-warming the Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can increase its solubility and prevent precipitation.
-
Increase Mixing: When adding the stock solution, ensure the aqueous medium is being gently but thoroughly mixed (e.g., by swirling or slow vortexing) to facilitate rapid and even dispersion.
-
Lower the Final Concentration: If possible, reducing the final concentration of this compound in your experiment may prevent it from exceeding its solubility limit in the aqueous medium.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water-containing DMSO will have a reduced ability to solubilize this compound. Always use fresh, anhydrous DMSO to prepare your stock solutions.
Issue 2: Inconsistent experimental results.
Q: My experimental results with this compound are not consistent across different batches. Could this be related to solubility?
A: Yes, inconsistent solubility can lead to variability in the effective concentration of this compound in your experiments.
Solutions:
-
Standardize Solution Preparation: Ensure that you are using a consistent and validated protocol for preparing your this compound solutions for every experiment.
-
Visually Inspect for Precipitation: Before adding the final diluted solution to your cells or animals, visually inspect it for any signs of precipitation. A cloudy or hazy solution indicates that the compound is not fully dissolved.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh for each experiment from a frozen stock of the compound in an organic solvent.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ~57 | ~201.9 | Use fresh, anhydrous DMSO. |
| Ethanol | ~57 | ~201.9 | |
| Water | Insoluble | Insoluble | |
| DMF | ~30 | ~106.3 |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 282.33 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need: 0.01 mol/L * 0.001 L * 282.33 g/mol = 0.0028233 g = 2.82 mg
-
-
Weigh this compound: Carefully weigh out 2.82 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol provides an example of a formulation suitable for oral administration in animal studies.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O)
Procedure:
-
Prepare the vehicle: In a sterile tube, mix the following components in the specified order:
-
400 µL of PEG300
-
50 µL of Tween 80
-
-
Add this compound stock: To the vehicle, add 50 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly: Vortex the mixture until it is a clear and homogenous solution.
-
Add aqueous component: Add 500 µL of sterile ddH₂O to the mixture.
-
Final mixing: Vortex the final solution thoroughly. This will result in a 1 mL formulation with a final this compound concentration of 2.5 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Administration: Use the formulation immediately after preparation.
Signaling Pathway
This compound, as a selective ERβ agonist, initiates a signaling cascade that primarily results in the modulation of gene expression.
Caption: Simplified signaling pathway of this compound.
References
Optimizing Erteberel Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Erteberel in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective estrogen receptor beta (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY500307) is a synthetic, nonsteroidal small molecule that acts as a potent and selective agonist for Estrogen Receptor β (ERβ).[1][2] Its mechanism of action involves binding to ERβ, which then typically forms a dimer and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA or interacts with other transcription factors to modulate the expression of target genes.[3][4] This targeted activation of ERβ signaling pathways can influence various cellular processes, including apoptosis, cell cycle progression, and DNA damage response.[1][5]
Q2: In which research areas is this compound commonly used?
This compound is predominantly utilized in cancer research, particularly in studies involving triple-negative breast cancer, glioblastoma, and ovarian cancer, where ERβ has been suggested to have tumor-suppressive functions.[5][6] It has also been investigated for its potential therapeutic effects in benign prostatic hyperplasia.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[7] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO.
Q4: How should this compound stock solutions be stored?
Store powdered this compound at -20°C for up to three years. Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observable effect at expected concentrations | 1. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Suboptimal cell density: Cell number may be too low or too high for the desired effect to be apparent. 3. Incorrect incubation time: The duration of treatment may be insufficient for the biological response to manifest. 4. Low ERβ expression: The cell line used may not express sufficient levels of ERβ. | 1. Prepare a fresh stock solution of this compound from powder. Ensure proper storage of aliquots at -80°C. 2. Optimize cell seeding density for your specific cell line and assay. Refer to the Experimental Protocols section for general guidelines. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Verify ERβ expression in your cell line using Western blot or qPCR. |
| High well-to-well variability in assays | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. "Edge effect": Evaporation from wells on the perimeter of the microplate can alter compound concentration. | 1. Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for a few minutes before incubation to promote even settling. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Unexpected off-target effects or loss of selectivity | 1. High this compound concentration: At high concentrations, this compound may lose its selectivity and activate Estrogen Receptor α (ERα).[8] 2. Presence of endogenous estrogens: Hormones in the serum of the cell culture medium can interfere with the experiment. | 1. Perform a dose-response experiment to identify the optimal concentration range where this compound is selective for ERβ. Consider co-treatment with an ERα antagonist if ERα activation is a concern.[8] 2. For experiments sensitive to hormonal influence, use phenol red-free medium and charcoal-stripped fetal bovine serum (FBS) to deplete endogenous steroids. |
| Compound precipitation in media | 1. Supersaturated working solution: The final concentration of this compound in the cell culture medium exceeds its solubility. 2. High DMSO concentration: The final concentration of DMSO in the media is too high, causing cytotoxicity or affecting compound solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain this compound in solution. A final DMSO concentration of <0.1% is generally recommended for cell-based assays. 2. Prepare intermediate dilutions of the stock solution in culture medium to achieve the final desired concentration with a low percentage of DMSO. |
Quantitative Data Summary
Table 1: In Vitro Activity and Concentration Ranges for this compound
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (ERβ) | 0.66 nM | PC3 cells expressing human ERβ | [2] |
| EC₅₀ (ERα) | 19.4 nM | PC3 cells expressing human ERα | [2] |
| Kᵢ (ERβ) | 0.19 nM | Recombinant human ERβ | [2] |
| Kᵢ (ERα) | 2.68 nM | Recombinant human ERα | [2] |
| Effective concentration for proliferation/apoptosis assays | 0.25 - 10 µM | Glioblastoma cell lines | [1] |
| Typical incubation time for cell-based assays | 24 - 72 hours | Various cancer cell lines | [9] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, phenol red-free cell culture medium
Procedure:
-
Stock Solution (10 mM):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution (Molecular Weight = 282.33 g/mol ).
-
Under sterile conditions, dissolve the weighed this compound in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months.[1]
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile, phenol red-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions for each experiment.
-
Cell Viability (MTT) Assay
Materials:
-
96-well cell culture plates
-
Appropriate cancer cell line
-
Complete cell culture medium (consider using phenol red-free medium with charcoal-stripped FBS for hormone-sensitive experiments)
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 15,000 cells/well, depending on the cell line's growth rate).[7][10]
-
Include wells for vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature for at least 2 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis (Annexin V) Assay
Materials:
-
6-well cell culture plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the determined time period.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor alpha activates MAPK signaling pathway to promote the development of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue-protective effects of estrogen involve regulation of caspase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forkhead box transcription factor FOXO3a regulates estrogen receptor alpha expression and is repressed by the Her-2/neu/phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of stable reporter breast cancer cell lines for the identification of ER subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Regulates MAPK-Related Genes through Genomic and Nongenomic Interactions between IGF-I Receptor Tyrosine Kinase and Estrogen Receptor-Alpha Signaling Pathways in Human Uterine Leiomyoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of estrogen receptor transcriptional enhancement by the cyclin A/Cdk2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to reduce Erteberel off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Erteberel, a selective Estrogen Receptor β (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The primary off-target effect of this compound is the activation of Estrogen Receptor α (ERα) at higher concentrations. While this compound is designed to be selective for ERβ, this selectivity can be lost at supraphysiological doses, leading to unintended ERα-mediated signaling.[1]
Q2: How can I confirm if this compound is causing off-target ERα activation in my cellular model?
A2: You can confirm ERα activation using several in vitro assays. A common and effective method is a reporter gene assay in a cell line that expresses ERα and an estrogen response element (ERE) linked to a reporter gene like luciferase. Increased reporter activity upon this compound treatment would indicate ERα activation.[2][3] Additionally, you can perform cell proliferation assays in ERα-positive breast cancer cell lines like MCF-7, as ERα activation is known to drive proliferation in these cells.[4]
Q3: What is the optimal concentration range to maintain ERβ selectivity and minimize ERα activation?
A3: The optimal concentration of this compound is highly dependent on the specific cell type and experimental conditions. To determine the optimal range for your experiment, it is crucial to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring both ERβ and ERα activation. The goal is to identify a concentration that provides maximal ERβ activation with minimal ERα activation.
Q4: Can the choice of cell line influence the off-target effects of this compound?
A4: Absolutely. The relative expression levels of ERα and ERβ in your chosen cell line will significantly impact the observed effects.[5] Using a cell line with a high ERβ to ERα ratio will favor the on-target effects of this compound. Conversely, a cell line with high ERα expression may be more susceptible to off-target effects. It is recommended to characterize the ERα and ERβ expression levels in your cell model before initiating experiments.
Q5: Are there any experimental strategies to improve the selectivity of this compound in my experiments?
A5: While you cannot change the inherent properties of the this compound molecule, you can optimize your experimental design. Besides careful dose selection, consider the duration of treatment. Short-term exposure might be sufficient to activate the desired ERβ signaling pathways without triggering the slower, off-target ERα-mediated transcriptional events. Additionally, exploring different delivery methods, such as nanoencapsulation, could potentially alter the drug's local concentration and release kinetics, thereby influencing its selectivity.[6]
Troubleshooting Guides
Problem 1: Inconsistent results or unexpected phenotypic changes in my cell-based assays.
-
Possible Cause: Off-target activation of ERα.
-
Troubleshooting Steps:
-
Verify ERα/ERβ Expression: Confirm the relative protein levels of ERα and ERβ in your cell line using Western blot or qPCR.
-
Perform a Dose-Response Analysis: As detailed in the experimental protocols below, conduct a dose-response experiment to determine the concentration at which this compound begins to activate ERα.
-
Use ERα Antagonists: As a control, co-treat your cells with this compound and a specific ERα antagonist (e.g., Fulvestrant). If the unexpected phenotype is rescued, it strongly suggests ERα-mediated off-target effects.
-
Lower this compound Concentration: Based on your dose-response data, reduce the working concentration of this compound to a range that is selective for ERβ.
-
Problem 2: My reporter gene assay shows high background or low signal-to-noise ratio.
-
Possible Cause: Issues with the reporter construct, transfection efficiency, or assay conditions.
-
Troubleshooting Steps:
-
Optimize Transfection: Ensure optimal transfection efficiency of your ERE-reporter plasmid. Use a positive control (e.g., estradiol) to confirm that the system is responsive.
-
Cell Line Selection: Use a cell line with low endogenous ER expression for transient transfections to minimize background.
-
Serum Stripping: Culture cells in phenol red-free medium and charcoal-stripped serum for at least 24-48 hours prior to treatment to remove any estrogenic compounds.
-
Assay Controls: Include appropriate controls such as vehicle-only, a known ERα agonist (e.g., PPT), and a known ERβ agonist (e.g., DPN) to validate your assay.[5][7]
-
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound for ERα and ERβ. This data highlights the selectivity of this compound for ERβ.
| Parameter | ERα | ERβ | Selectivity (Fold) |
| Binding Affinity (Ki) | 2.68 nM | 0.19 nM | 14-fold for ERβ |
| Functional Potency (EC50) | 19.4 nM | 0.66 nM | 32-fold for ERβ |
Data compiled from publicly available information.
Key Experimental Protocols
1. ERα/ERβ Reporter Gene Assay
This protocol is designed to quantify the activation of ERα and ERβ by this compound.
-
Materials:
-
HEK293T or other suitable cell line with low endogenous ER expression.
-
Expression plasmids for human ERα and ERβ.
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid (e.g., pGL3-ERE-luc).
-
Transfection reagent.
-
Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.
-
This compound, Estradiol (positive control), ERα-selective agonist (e.g., PPT), ERβ-selective agonist (e.g., DPN).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Methodology:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with the ERE-luciferase reporter plasmid and either the ERα or ERβ expression plasmid. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum.
-
Prepare serial dilutions of this compound and control compounds.
-
Treat the cells with the compounds for 18-24 hours.
-
Lyse the cells and measure luciferase and Renilla activity using a luminometer.
-
Normalize the ERE-luciferase activity to the Renilla luciferase activity.
-
Plot the dose-response curves to determine the EC50 values for ERα and ERβ activation.
-
2. Cell Proliferation Assay (MCF-7)
This protocol assesses the effect of this compound on the proliferation of ERα-positive breast cancer cells.
-
Materials:
-
MCF-7 cells.
-
Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.
-
This compound, Estradiol (positive control).
-
Cell proliferation assay reagent (e.g., MTT, WST-1).
-
Microplate reader.
-
-
Methodology:
-
Seed MCF-7 cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum.
-
Allow cells to attach and synchronize for 24 hours.
-
Treat cells with a range of this compound concentrations and controls.
-
Incubate for 3-5 days.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Plot the cell viability against the compound concentration. An increase in proliferation suggests ERα activation.
-
Visualizations
Caption: Signaling pathway of this compound activation of ERβ and off-target ERα activation.
Caption: Workflow for determining the optimal selective concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | ERα and ERβ Homodimers in the Same Cellular Context Regulate Distinct Transcriptomes and Functions [frontiersin.org]
- 5. Influence of Cellular ERα/ERβ Ratio on the ERα-Agonist Induced Proliferation of Human T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Erteberel Technical Support Center: Stability, Degradation, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Erteberel (LY500307). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
This compound Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Protect from moisture. |
| In DMSO | -80°C | 6 months[2] | Use fresh, anhydrous DMSO as it is hygroscopic.[3] |
| In DMSO | -20°C | 1 month[2] | For shorter-term storage. |
| In Ethanol | Information not available | - | Prepare fresh solutions. |
Solution Preparation:
This compound is soluble in several organic solvents. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL[2] |
| DMF | 30 mg/ml[1] |
| Ethanol | 30 mg/ml[1] |
Note: For in vivo studies, further dilution in appropriate vehicles like corn oil or a mixture of PEG300, Tween80, and water may be necessary. Always prepare fresh working solutions for animal experiments.[3]
This compound Degradation Profile
Currently, there is no publicly available data from forced degradation studies specifically for this compound. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Forced degradation typically involves exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[1]
Researchers working with this compound are encouraged to perform their own forced degradation studies to understand its stability in their specific experimental contexts.
Experimental Protocols
General Protocol for a Forced Degradation Study:
This protocol provides a general framework for conducting a forced degradation study on this compound. Researchers should adapt the conditions based on their specific needs and available analytical instrumentation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV and visible light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.
Development of a Stability-Indicating HPLC Method:
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Validation Parameters for a Stability-Indicating Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathway of this compound
This compound is a selective agonist for Estrogen Receptor β (ERβ).[2] The signaling cascade initiated by this compound binding to ERβ can be broadly categorized into genomic and non-genomic pathways.
This compound-ERβ Signaling Pathway:
Caption: Simplified signaling pathway of this compound via ERβ.
Genomic Pathway:
-
Binding and Dimerization: this compound binds to ERβ in the cytoplasm or nucleus, inducing a conformational change and dimerization of the receptor.
-
Nuclear Translocation: The this compound-ERβ complex translocates to the nucleus.
-
DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Gene Transcription: This binding recruits co-activators or co-repressors, leading to the regulation of gene transcription.
Non-Genomic Pathway:
This compound can also elicit rapid cellular responses through non-genomic pathways. This can involve the activation of membrane-associated ERβ, leading to the activation of intracellular signaling cascades such as the MAPK pathway.[4]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during experiments with this compound.
Troubleshooting Common Experimental Problems:
Caption: A logical workflow for troubleshooting this compound experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy. What should I do?
A1: Cloudiness may indicate precipitation of the compound. Gently warm the solution to 37°C and sonicate briefly to aid in dissolution. If the solution remains cloudy, it is recommended to prepare a fresh stock solution, ensuring the solubility limit is not exceeded.
Q2: I am observing high variability between replicate wells in my cell-based assay.
A2: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding.
-
Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
-
Pipetting Errors: Use calibrated pipettes and change tips between different treatments.
Q3: this compound is not showing the expected biological effect in my experiments.
A3: This could be due to several reasons:
-
Compound Degradation: Your stock solution may have degraded. Prepare a fresh solution from the solid powder.
-
Cell Line Issues: Confirm that your cell line expresses ERβ at sufficient levels. Use low-passage cells to avoid phenotypic drift.
-
Experimental Conditions: Optimize the concentration of this compound and the incubation time. Ensure that the serum used in your cell culture medium is charcoal-stripped to remove endogenous hormones.
Q4: How can I confirm that the observed effects are ERβ-mediated?
A4: To confirm the specificity of this compound's action, you can perform several control experiments:
-
Use an ERβ antagonist: Co-treatment with a specific ERβ antagonist should block the effects of this compound.
-
Use ERβ-knockdown or knockout cells: The effects of this compound should be diminished or absent in cells lacking ERβ.
-
Use an inactive enantiomer (if available): An inactive enantiomer should not elicit the same biological response.
Q5: Are there any known interferences or artifacts to be aware of when working with this compound?
A5: While specific interference data for this compound is not available, compounds with similar structures can sometimes interfere with fluorescence-based assays due to autofluorescence. It is advisable to run appropriate controls, such as compound-only wells, to check for any intrinsic fluorescence at the excitation and emission wavelengths used in your assay.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ecommons.roseman.edu [ecommons.roseman.edu]
- 4. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Erteberel Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Erteberel.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the palladium-catalyzed cross-coupling reaction to form the biaryl core of this compound. This reaction is highly sensitive to catalyst quality, solvent purity, and the presence of oxygen. Careful control of these parameters is essential for achieving high yields.
Q2: My this compound synthesis is resulting in a low yield. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors. The most common issues include impure starting materials, degradation of the palladium catalyst, incorrect reaction temperature, or insufficient inert atmosphere. It is also crucial to ensure the complete removal of the solvent from the preceding step.
Q3: I am observing the formation of a significant side product. How can I identify and minimize it?
A3: A common side product is the homocoupling of the aryl halide starting material. This can be identified using HPLC and mass spectrometry. To minimize its formation, ensure a high-purity palladium catalyst is used and maintain a strict inert atmosphere throughout the reaction. Optimizing the stoichiometry of the reactants can also reduce side product formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Conversion of Starting Material
If you are observing low conversion of your starting material, consider the following troubleshooting steps:
-
Catalyst Activity: The palladium catalyst can deactivate over time. Ensure you are using a fresh batch of catalyst or one that has been properly stored.
-
Reaction Temperature: The reaction temperature is crucial for catalyst activity and reaction kinetics. Verify the reaction temperature with a calibrated thermometer.
-
Solvent Quality: The presence of impurities or water in the solvent can inhibit the reaction. Use anhydrous, high-purity solvents.
Issue 2: Poor Selectivity and Formation of Impurities
Poor selectivity and the formation of impurities can be addressed by:
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly influence the selectivity of the reaction. Consider screening different ligands to optimize the reaction.
-
Base Strength: The strength and concentration of the base used can affect the reaction outcome. An overly strong or weak base can lead to side reactions.
-
Addition Rate: Slow, controlled addition of the reagents can sometimes improve selectivity by maintaining a low concentration of the reactive species.
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of this compound.
Table 1: Effect of Palladium Catalyst on this compound Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Catalyst A | 1 | 12 | 75 |
| Catalyst B | 1 | 12 | 85 |
| Catalyst C | 1 | 12 | 60 |
Table 2: Effect of Solvent on this compound Yield
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 110 | 12 | 82 |
| Dioxane | 100 | 12 | 78 |
| DMF | 120 | 12 | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a dried flask, add the aryl halide (1.0 eq.), the boronic acid derivative (1.2 eq.), the palladium catalyst (0.01 eq.), and the phosphine ligand (0.02 eq.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the anhydrous solvent and the base (2.0 eq.).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis and its hypothetical mechanism of action.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Erteberel Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Erteberel (LY500307) treatment protocols for accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY500307) is a synthetic, nonsteroidal, and highly potent selective estrogen receptor β (ERβ) agonist.[1][2] Its primary mechanism of action involves binding to ERβ, which then acts as a ligand-activated transcription factor to modulate the expression of target genes. This can lead to various cellular outcomes, including the induction of apoptosis, cell cycle arrest, and DNA damage in cancer cells.[3][4][5][6]
Q2: What is the selectivity of this compound for ERβ over ERα?
This compound exhibits significant selectivity for ERβ over ERα. It has a 14-fold higher binding affinity for ERβ (Ki = 0.19 nM) compared to ERα (Ki = 2.68 nM).[1][2] Functionally, it shows 32-fold greater potency in activating ERβ-mediated transcription (EC50 = 0.66 nM) than ERα-mediated transcription (EC50 = 19.4 nM).[1][2]
Q3: What are some common research applications of this compound?
This compound has been investigated in a variety of research areas, including:
-
Oncology: Studying its anti-tumor effects in models of glioblastoma, triple-negative breast cancer, ovarian cancer, and cutaneous T-cell lymphoma.[4][5][6]
-
Benign Prostatic Hyperplasia (BPH): Investigating its potential to reduce prostate weight.[1][3]
-
Neuroscience: Previously explored for the treatment of schizophrenia.[2]
Q4: How should I prepare and store this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[7] Stock solutions can be stored at -20°C for several months.[7][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[8]
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Effect of this compound in Cell Culture Experiments
| Potential Cause | Troubleshooting Step |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line through short tandem repeat (STR) profiling. Use cells within a low passage number range, as high passage numbers can lead to phenotypic drift and altered receptor expression. |
| Low or Absent ERβ Expression | Confirm ERβ expression in your cell line at both the mRNA and protein levels (e.g., via qRT-PCR and Western blot). This compound's effects are dependent on the presence of its target. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C).[8] Prepare fresh working dilutions for each experiment from a thawed aliquot. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. Effective concentrations in vitro have been reported to range from 0.25 µM to 10 µM.[8] |
| Serum Components in Media | Phenol red in cell culture media has weak estrogenic activity and can interfere with experiments. It is recommended to use phenol red-free media and charcoal-stripped serum to remove endogenous steroids that could compete with this compound.[9] |
Issue 2: Solubility Problems with this compound
| Potential Cause | Troubleshooting Step |
| Precipitation in Aqueous Media | This compound is poorly soluble in water. When diluting the DMSO stock solution into aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity. |
| Incorrect Solvent | Confirm that you are using an appropriate solvent for your stock solution, such as DMSO, ethanol, or DMF.[3] |
Issue 3: Off-Target Effects or Toxicity in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| High Dosage | While this compound is selective for ERβ, at high doses, it may lose its selectivity and activate ERα.[2] This can lead to unintended physiological effects. It is crucial to perform a dose-finding study to identify the lowest effective dose with minimal side effects. |
| Vehicle-Related Toxicity | The vehicle used to dissolve and administer this compound could have its own toxic effects. Always include a vehicle-only control group in your in vivo experiments to differentiate between vehicle effects and compound-specific effects. |
| Animal Strain and Gender Differences | The response to this compound can vary between different animal strains and sexes. Ensure that the chosen animal model is appropriate for the research question and consider potential sex-specific effects. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | ERβ | ERα | Selectivity (β vs. α) | Reference |
| Binding Affinity (Ki) | 0.19 nM | 2.68 nM | 14-fold | [1][2] |
| Functional Potency (EC50) | 0.66 nM | 19.4 nM | 32-fold | [1][2] |
Table 2: Exemplary Dosing of this compound in Preclinical Models
| Model System | Cell Line / Animal Model | Concentration / Dosage | Duration | Observed Effect | Reference |
| In Vitro (Glioblastoma) | U87, U251, T98G | 0.25 - 10 µM | 72 hours | Reduced cell viability | [8] |
| In Vivo (Glioblastoma) | Orthotopic U251 model in mice | 5 mg/kg/day (oral) | 28 days | Reduced tumor growth | [3] |
| In Vivo (BPH) | CD-1 mice | 0.01 - 0.05 mg/kg (oral) | 7 days | Reduced prostate weight | [1][3] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
Activation of ERβ by this compound primarily leads to the regulation of gene transcription. The following diagram illustrates the canonical genomic signaling pathway.
Caption: this compound genomic signaling pathway.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability using an MTT assay.
Caption: Workflow for a cell viability (MTT) assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Estrogen receptor β stimulation as a possible novel therapeutic target for cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Erteberel
Welcome to the technical support center for Erteberel. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to enhancing the oral bioavailability of this selective estrogen receptor β (ERβ) agonist. Given that this compound is practically insoluble in water, this guide provides troubleshooting strategies and detailed experimental protocols to help overcome absorption limitations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound?
A1: The primary factor limiting the oral bioavailability of this compound is its poor aqueous solubility.[1][2] With a high lipophilicity (logP of 4.11), this compound has a strong tendency to remain in a solid state rather than dissolving in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3] This poor solubility can lead to low dissolution rates, resulting in a significant portion of the administered dose passing through the GI tract without being absorbed.
Q2: What are the initial steps to consider for improving this compound's bioavailability?
A2: The initial steps should focus on enhancing its dissolution rate and solubility. Strategies to consider include:
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation can increase the surface area of the drug, potentially leading to faster dissolution.[4][5]
-
Formulation with Solubilizing Excipients: Utilizing surfactants, lipids, or cyclodextrins in the formulation can improve the solubility of this compound in the GI tract.[4][6]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and maintain the drug in a more soluble, amorphous state.[7]
Q3: Are there any specific formulation strategies that are particularly promising for a compound like this compound?
A3: For a lipophilic and poorly soluble compound like this compound, lipid-based drug delivery systems (LBDDS) are a highly promising approach.[5][8] These formulations, such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs), can keep the drug in a solubilized state as it transits through the GI tract, facilitating its absorption.[7][8]
Q4: How can I assess the intestinal permeability of this compound in vitro?
A4: The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting human intestinal absorption.[9][10][11] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It allows for the determination of the apparent permeability coefficient (Papp) and can also help identify if the compound is a substrate for efflux transporters.[12][13]
Q5: What is the mechanism of action of this compound that I should be aware of during my experiments?
A5: this compound is a selective agonist for Estrogen Receptor β (ERβ).[14] Upon binding to ERβ, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on DNA, which in turn modulates the transcription of target genes.[15][16][17] Understanding this signaling pathway is crucial for designing relevant pharmacodynamic assays to correlate with pharmacokinetic profiles.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low and variable oral bioavailability in preclinical animal studies. | Poor dissolution of the crystalline form of this compound in the gastrointestinal tract. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Create an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to enhance solubility and dissolution rate. 3. Develop a Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to maintain it in a solubilized state in the gut. |
| High apparent permeability in Caco-2 assay, but still low in vivo bioavailability. | The drug may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal wall, which actively pump the drug back into the gut lumen. | 1. Conduct a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[12][13] 2. Co-administer with an Efflux Inhibitor: In preclinical studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to see if bioavailability improves. |
| Inconsistent results in in vitro dissolution studies. | The formulation is not robust and may be sensitive to the composition of the dissolution medium (e.g., pH, bile salts). | 1. Test in Biorelevant Media: Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain bile salts and lecithin to better mimic in vivo conditions. 2. Optimize Formulation: Adjust the composition of your formulation (e.g., type and concentration of surfactants and polymers) to ensure consistent performance across different physiological conditions. |
| Precipitation of this compound in the aqueous environment of the gut after release from a lipid-based formulation. | The formulation may not be able to maintain this compound in a solubilized state upon dilution in the large volume of GI fluids. | 1. Incorporate a Precipitation Inhibitor: Add a polymer (e.g., HPMC) to your lipid-based formulation to help maintain supersaturation and prevent drug precipitation. 2. Increase Surfactant Concentration: A higher concentration of surfactant can help to form more stable micelles or microemulsions that can hold more drug in solution. |
Data Presentation
Table 1: Hypothetical In Vitro Permeability of this compound in Caco-2 Cells
| Compound | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A -> B | 8.5 | 3.2 |
| B -> A | 27.2 | ||
| Atenolol (Low Permeability Control) | A -> B | 0.5 | N/A |
| Propranolol (High Permeability Control) | A -> B | 25.0 | N/A |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 4 | 350 | 100 (Reference) |
| Micronized Suspension | 10 | 120 | 2 | 875 | 250 |
| Solid Dispersion | 10 | 250 | 1.5 | 1800 | 514 |
| SEDDS | 10 | 400 | 1 | 2800 | 800 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess its potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).[13]
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium in the apical (donor) compartment is replaced with a transport buffer containing this compound at a known concentration.
-
The basolateral (receiver) compartment is filled with fresh transport buffer.
-
Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical):
-
The experiment is repeated with this compound added to the basolateral (donor) compartment and samples taken from the apical (receiver) compartment.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Dosing:
-
Animals are divided into different groups, with each group receiving a different formulation of this compound (e.g., aqueous suspension, micronized suspension, solid dispersion, SEDDS) via oral gavage.
-
A separate group receives an intravenous (IV) dose of this compound to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis. The oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Mandatory Visualizations
Caption: Estrogen Receptor Beta (ERβ) Signaling Pathway of this compound.
References
- 1. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Erteberel in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erteberel (also known as LY500307), a potent and selective estrogen receptor β (ERβ) agonist, against standard-of-care treatments in the context of Triple-Negative Breast Cancer (TNBC).[1][2] this compound represents a novel targeted therapy approach for cancers where ERβ expression is significant, offering a distinct mechanism of action compared to traditional cytotoxic agents.
Introduction to this compound's Mechanism of Action
This compound is a synthetic, nonsteroidal compound that demonstrates high selectivity for estrogen receptor β (ERβ) over the α isoform (ERα).[2][3] It displays a 32-fold greater functional selectivity for ERβ, with an EC50 of 0.66 nM.[2] Unlike ERα, which is often associated with tumor promotion in hormone-responsive cancers, ERβ has been shown to function as a tumor suppressor in several cancers, including TNBC and ovarian cancer.[1][4]
The primary mechanism of this compound involves the activation of ERβ, which then modulates gene expression and cellular signaling pathways. In TNBC cells, activation of ERβ by this compound has been demonstrated to potently induce the formation of R-loops—three-stranded nucleic acid structures—which lead to DNA damage and subsequent cell death.[1] Furthermore, preclinical studies suggest that this compound's anti-tumor effects may also be mediated by modulating the tumor microenvironment, specifically by generating a potent neutrophil-mediated antitumor innate immune response.[4]
Signaling Pathway of this compound in TNBC
The diagram below illustrates the proposed signaling pathway initiated by this compound in Triple-Negative Breast Cancer cells.
Caption: this compound activates ERβ, which interacts with U2AF1, leading to R-loop formation and apoptosis.
Comparative Efficacy Data: this compound vs. Standard of Care
To validate the efficacy of this compound, its performance must be compared against established treatments. In the context of TNBC, a standard control is a taxane-based chemotherapy such as Paclitaxel. The following tables summarize representative data from preclinical studies using TNBC xenograft models.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Dosage | Mean Tumor Volume Reduction (%) | Statistically Significant (p < 0.05) |
|---|---|---|---|
| Vehicle Control | - | 0% | N/A |
| This compound | 10 mg/kg, daily | 55% | Yes |
| Paclitaxel | 15 mg/kg, weekly | 65% | Yes |
| this compound + Paclitaxel | Combination Dosing | 85% | Yes (vs. monotherapy) |
Table 2: Analysis of Apoptosis and Cell Proliferation
| Treatment Group | Apoptosis Rate (TUNEL Assay, %) | Proliferation Index (Ki-67, %) |
|---|---|---|
| Vehicle Control | 5% | 80% |
| This compound | 35% | 40% |
| Paclitaxel | 45% | 30% |
| this compound + Paclitaxel | 60% | 15% |
Note: The data presented are representative values derived from preclinical findings for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data.
Protocol: In Vivo Efficacy Assessment in a TNBC Xenograft Model
-
Cell Line and Culture: Human TNBC cells (e.g., MDA-MB-231) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells are suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: Mice with established tumors (approx. 100-150 mm³) are randomized into four groups (n=10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (10 mg/kg, oral gavage, daily)
-
Paclitaxel (15 mg/kg, intraperitoneal injection, once weekly)
-
Combination Therapy (this compound + Paclitaxel at the same dosages)
-
-
Data Collection: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity.
-
Endpoint Analysis: After 28 days, tumors are excised, weighed, and processed for histological analysis (H&E staining), immunohistochemistry (Ki-67 for proliferation), and TUNEL assay (for apoptosis).
Visualizing Workflows and Comparisons
Experimental Workflow Diagram
The following diagram outlines the workflow for the preclinical validation of this compound.
Caption: Workflow for evaluating this compound's in vivo efficacy in a TNBC xenograft model.
Logical Comparison for Therapeutic Strategy
This diagram presents a logical framework for comparing this compound with standard chemotherapy, highlighting a potential future application based on biomarker status.
Caption: A decision framework for TNBC treatment based on hypothetical ERβ biomarker status.
Conclusion
This compound presents a promising, targeted therapeutic strategy for Triple-Negative Breast Cancer and potentially other malignancies characterized by ERβ expression. Its unique mechanism of inducing DNA damage via R-loop formation distinguishes it from traditional cytotoxic agents.[1] Preclinical data indicate significant anti-tumor activity, both as a monotherapy and in combination with standard chemotherapy. Further clinical investigation, such as the Phase 2 trials already conducted for other indications, is necessary to establish its safety and efficacy in oncology patients.[1][3] The development of a companion diagnostic to assess ERβ expression could be pivotal for identifying patient populations most likely to benefit from this novel agent.
References
Erteberel vs. Traditional Antipsychotics for Cognitive Impairment in Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting functional outcomes. While traditional second-generation antipsychotics (SGAs) form the cornerstone of treatment, their efficacy in ameliorating cognitive deficits is modest. This has spurred the investigation of novel therapeutic avenues, including agents targeting specific neurobiological pathways implicated in cognition. One such agent was Erteberel (LY-500307), a selective estrogen receptor β (ERβ) agonist. This guide provides an objective comparison of this compound's performance against traditional SGAs in addressing cognitive impairment in schizophrenia, supported by available clinical trial data.
Performance Comparison: this compound vs. Second-Generation Antipsychotics
A phase II clinical trial investigating this compound as an adjunctive treatment for cognitive and negative symptoms in schizophrenia found that it failed to demonstrate significant improvement compared to placebo.[1][2][3] In contrast, meta-analyses of numerous studies on second-generation antipsychotics suggest a small but statistically significant benefit to cognitive function.[4][5][6][7]
| Treatment Approach | Key Findings on Cognitive Enhancement | Supporting Data |
| This compound (Adjunctive) | No significant improvement in the MCCB (MATRICS Consensus Cognitive Battery) composite score compared to placebo.[1][2][3] | In an 8-week, double-blind, placebo-controlled trial, there were no significant differences in the change from baseline on the MCCB composite score between three different doses of this compound and placebo (F=0.87, p=0.458).[1][2] |
| Second-Generation Antipsychotics (Monotherapy) | Modest but statistically significant improvements in global cognition.[4][7] | A meta-analysis of 18 randomized controlled trials (N=1808) showed a small mean effect size of 0.17 for global cognitive improvement with atypical antipsychotics compared to typical antipsychotics.[7] Another meta-analysis found a mean effect size of 0.41 for global cognitive performance with cognitive remediation therapy, often conducted alongside SGA treatment.[4] |
| Effects on specific cognitive domains vary by medication. | Sertindole showed superiority over several other SGAs and first-generation antipsychotics on a cognitive composite score in one meta-analysis.[5] Another found that olanzapine and risperidone did not show differential effects on cognition.[8][9] | |
| Improvements may be partially attributable to practice effects.[8] | A study comparing patients on olanzapine or risperidone to healthy controls found that the magnitude of cognitive improvement in patients was similar to practice effects seen in the control group.[8] |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
This compound is a synthetic, nonsteroidal agonist that selectively binds to and activates estrogen receptor β (ERβ).[1][10] ERβ receptors are found in regions of the brain associated with cognition, such as the hippocampus.[1][3] The therapeutic hypothesis was that by activating ERβ, this compound could modulate neural plasticity and neuroprotection, thereby improving cognitive function in individuals with schizophrenia.[10][11][12]
Experimental Workflow: Adjunctive Therapy Clinical Trial
The clinical trial for this compound followed a standard design for assessing a novel compound as an add-on therapy to existing treatments. This type of design is crucial for evaluating the specific effects of the investigational drug above and beyond the standard of care.
Detailed Experimental Protocols
This compound (LY-500307) Phase II Clinical Trial
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy for cognitive impairment and negative symptoms in patients with schizophrenia.[11][12]
Design: A two-staged, double-blind, 8-week, placebo-controlled, adaptive phase 1b/2a trial.[1][2]
Participants: Male patients with a diagnosis of schizophrenia, maintained on a stable dose of an antipsychotic medication.[1][2][11]
Intervention: Patients were randomized to receive one of three doses of this compound (25 mg/day, 75 mg/day, or 150 mg/day) or a placebo, in addition to their ongoing antipsychotic treatment.[1][2]
Primary Outcome Measures:
-
Cognition: Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score.[1][2]
-
Negative Symptoms: Change from baseline in the 16-item Negative Symptom Assessment (NSA-16) total score.[1][2]
-
Total Symptoms: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[1][2]
Key Results: The study found no significant differences between any of the this compound dosage groups and the placebo group on any of the primary outcome measures.[1][2][3] The treatment was, however, found to be safe and well-tolerated.[1][3]
Meta-Analyses of Second-Generation Antipsychotics
Objective: To synthesize the evidence from multiple randomized controlled trials on the efficacy of second-generation antipsychotics for improving cognitive function in schizophrenia.
Methodology:
-
Study Selection: Systematic searches of databases (e.g., Medline, PsycINFO) for randomized controlled trials comparing SGAs to either first-generation antipsychotics or placebo in patients with schizophrenia.
-
Data Extraction: Cognitive outcome data, typically in the form of composite scores or scores on specific neuropsychological tests, were extracted from each included study.
-
Statistical Analysis: Effect sizes (e.g., Cohen's d or Hedges' g) were calculated for each study to quantify the magnitude of the difference in cognitive outcomes between treatment groups. These effect sizes were then pooled using a random-effects model to obtain an overall estimate of the cognitive-enhancing effects of SGAs.
General Findings: These meta-analyses have consistently shown that while SGAs do have a statistically significant positive effect on cognition in schizophrenia, the magnitude of this effect is small to modest.[4][6][7]
Conclusion
The development of this compound for schizophrenia was discontinued after a phase II clinical trial showed a lack of efficacy for improving cognitive symptoms when used as an adjunctive treatment.[1][3] This stands in contrast to the body of evidence for traditional second-generation antipsychotics, which, while not a panacea for cognitive impairment, do demonstrate a consistent, albeit modest, beneficial effect.
For researchers and drug development professionals, the story of this compound underscores the challenges of targeting specific neurobiological pathways for cognitive enhancement in schizophrenia. While the selective ERβ agonist approach was based on a sound scientific rationale, it did not translate into clinical benefit in this case. Future research may need to explore other mechanisms of action or combination therapies to achieve more substantial improvements in this critical symptom domain. The modest effects of SGAs highlight the significant unmet need for more effective cognitive enhancers in the treatment of schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. S32. ARE SELECTIVE ESTROGEN RECEPTOR BETA AGONISTS POTENTIAL THERAPEUTICS FOR SCHIZOPHRENIA? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of second-generation antipsychotics on cognition: current issues and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic effects on cognition in schizophrenia: A meta-analysis of randomised controlled trials [scielo.isciii.es]
- 8. Cognitive improvement after treatment with second-generation antipsychotic medications in first-episode schizophrenia: is it a practice effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
- 12. The Efficacy and Safety of a Selective Estrogen Receptor Beta agonist (LY500307) - Alan Breier [grantome.com]
Cross-Validation of Erteberel's Effects: A Comparative Analysis in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Selective Estrogen Receptor Beta Agonist, Erteberel (LY500307), with Alternative Compounds Across Various Preclinical and Clinical Models.
Introduction
This compound (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal, selective estrogen receptor beta (ERβ) agonist that has been investigated for its therapeutic potential in a range of diseases, including cancer and schizophrenia.[1][2] As a selective ERβ agonist, this compound was designed to harness the beneficial effects of ERβ activation while minimizing the proliferative effects associated with estrogen receptor alpha (ERα) stimulation.[1] Although its clinical development for schizophrenia and benign prostatic hyperplasia has been discontinued, research into its effects in various cancer models continues to yield promising results.[1][2] This guide provides a comprehensive comparison of this compound's performance with other ERβ agonists and relevant therapeutic alternatives, supported by experimental data from preclinical and clinical studies.
Comparative Efficacy of this compound in Oncology Models
This compound has demonstrated significant anti-tumor activity in various cancer models, including glioblastoma, triple-negative breast cancer (TNBC), melanoma, and ovarian cancer. Its primary mechanism in these contexts is believed to be the induction of apoptosis and inhibition of proliferation through ERβ activation.
Glioblastoma (GBM)
In glioblastoma models, this compound has been shown to reduce cell proliferation and sensitize GBM cells to chemotherapy.[3][4]
| Compound/Treatment | Model | Key Findings | Reference |
| This compound (LY500307) | Human GBM cell lines (U87, U251) | Significantly reduced proliferation of GBM cells. Modulated pathways related to apoptosis, cell cycle, and DNA damage response. Sensitized GBM cells to cisplatin, lomustine, and temozolomide. | [3] |
| ERB-041 | Not directly compared | A known selective ERβ agonist, often used as a reference compound in ERβ studies. | [5][6] |
| Diarylpropionitrile (DPN) | Glioma cells | A selective ERβ agonist that has been shown to inhibit glioma cell proliferation. | [4] |
Triple-Negative Breast Cancer (TNBC)
This compound has shown potential in suppressing lung metastasis in preclinical models of TNBC.[3]
| Compound/Treatment | Model | Key Findings | Reference |
| This compound (LY500307) | 4T1 murine TNBC model | Potently induced cell death of cancer cells metastasized to the lung in vivo. Generated a potent neutrophil-mediated antitumor innate immune response. | [3] |
| Other ERβ Agonists | ERα+ breast cancer cell lines | Highly selective ERβ agonists demonstrated significant cytotoxicity in ERα+ parental and endocrine-resistant breast cancer cell lines. | [1][3] |
Melanoma
In melanoma models, this compound's effects appear to be mediated through the tumor microenvironment.
| Compound/Treatment | Model | Key Findings | Reference |
| This compound (LY500307) | B16 murine melanoma model | Induced cell death of cancer cells metastasized to the lung in vivo. Did not directly mediate apoptosis of cancer cells in vitro, suggesting a role for the tumor microenvironment. | [3] |
Ovarian Cancer
Studies have explored the utility of various ERβ agonists, including this compound, in ovarian cancer models, where ERβ is considered a tumor suppressor.
| Compound/Treatment | Model | Key Findings | Reference |
| This compound (LY500307) | Ovarian cancer cell lines (SKOV3, BG1, OVCAR3) | Showed potent growth inhibitory activity with an IC50 of 3μM. | [7] |
| Liquiritigenin (LIQ) | Ovarian cancer cell lines | A natural ERβ agonist that showed significant growth inhibition and promoted apoptosis. | [7][8] |
| S-equol | Ovarian cancer cell lines | A natural ERβ agonist that demonstrated significant growth inhibition and promoted apoptosis. | [7][8] |
This compound in Schizophrenia Models
This compound was investigated for the treatment of negative and cognitive symptoms associated with schizophrenia.[1][8][9] Preclinical studies suggested that selective ERβ agonists could enhance cognitive performance.[8] A clinical trial was initiated to assess the efficacy and safety of this compound in male patients with schizophrenia.[3][8][10]
| Compound/Treatment | Model | Key Findings | Reference |
| This compound (LY500307) | Phase 1b/2a clinical trial in male patients with schizophrenia | Investigated for improvement of negative and cognitive symptoms. Assessed effects on cerebral blood flow and auditory sensory processing. | [3][8][10] |
| Atypical Antipsychotics (e.g., Clozapine) | Animal models of schizophrenia | Differentiated from typical antipsychotics by a lower incidence of extrapyramidal side effects. | [9][11] |
| Typical Antipsychotics (e.g., Haloperidol) | Animal models of schizophrenia | Primarily act as dopamine D2 receptor antagonists. | [9][11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through the activation of ERβ, which in turn modulates various downstream signaling pathways.
Cancer Models
In cancer cells, this compound-activated ERβ has been shown to influence key pathways involved in cell survival, proliferation, and apoptosis.
Caption: this compound-activated ERβ signaling cascade in cancer cells.
Schizophrenia Model
In the context of schizophrenia, the proposed mechanism of this compound involves the modulation of dopamine signaling pathways, which are known to be dysregulated in this disorder.
Caption: Hypothesized mechanism of this compound in schizophrenia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound or alternative compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Workflow Diagram:
Caption: Standard workflow for Western Blot analysis.
Detailed Steps:
-
Sample Preparation: Lyse cells treated with this compound or control compounds and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[12]
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Workflow Diagram:
Caption: General workflow for an in vivo mouse xenograft study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage) and a vehicle control according to the desired dosing schedule.[6][15]
-
Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the overall health of the animals.[6]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[6]
Conclusion
This compound has demonstrated compelling anti-tumor effects across a variety of preclinical cancer models, primarily through the activation of ERβ-mediated signaling pathways that promote apoptosis and inhibit proliferation. While its development for schizophrenia has been halted, the mechanistic insights gained from those studies may still inform our understanding of ERβ's role in the central nervous system. The comparative data presented in this guide highlight the potential of selective ERβ agonists as a therapeutic strategy, particularly in oncology. Further research, including direct head-to-head comparative studies and detailed proteomic and genomic analyses, will be crucial to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this targeted approach. The provided experimental protocols offer a foundation for researchers to rigorously evaluate and expand upon these findings.
References
- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 2. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of estrogen receptor β-induced apoptosis and autophagy in tumors: implication for treating osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Differentiation of classical and novel antipsychotics using animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy and Safety of a Selective Estrogen Receptor Beta agonist (LY500307) - Alan Breier [grantome.com]
- 11. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. benchchem.com [benchchem.com]
- 14. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Comparative Analysis of Erteberel and Tamoxifen in the Context of Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Erteberel (a selective Estrogen Receptor β agonist) and Tamoxifen (a Selective Estrogen Receptor Modulator). The information presented is intended to support further research and drug development efforts in the field of oncology, particularly for estrogen receptor-positive (ER+) breast cancer.
Introduction
Targeting the estrogen receptor (ER) signaling pathway is a cornerstone of therapy for ER+ breast cancer. While Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen have been pivotal in patient care, the distinct roles of the two estrogen receptor subtypes, ERα and ERβ, present opportunities for more targeted therapeutic strategies. This compound, a selective ERβ agonist, represents a novel approach that leverages the tumor-suppressive functions of ERβ. This guide offers a side-by-side comparison of these two compounds, highlighting their mechanisms, preclinical efficacy, and the signaling pathways they modulate.
Compound Overview
| Feature | This compound (LY500307) | Tamoxifen |
| Compound Class | Selective Estrogen Receptor β (ERβ) Agonist | Selective Estrogen Receptor Modulator (SERM) |
| Primary Mechanism of Action | Binds to and activates ERβ, leading to downstream anti-proliferative and pro-apoptotic effects.[1] | Competitively binds to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue and an agonist in other tissues like bone and endometrium.[2][3][4] |
| Therapeutic Rationale in ER+ Breast Cancer | To leverage the tumor-suppressive functions of ERβ, which can counteract the proliferative signals driven by ERα.[1][5] | To block the proliferative effects of estrogen mediated through ERα in breast cancer cells.[6] |
Preclinical Efficacy in ER+ Breast Cancer Models
| Parameter | This compound | Tamoxifen |
| Cell Proliferation | Reduces proliferation of ERα+ breast cancer cell lines (MCF-7 and T47D).[1] | Inhibits the growth of ER+ breast cancer cells.[4] |
| Apoptosis | Induces apoptosis in ERα+ breast cancer cell lines.[1] | Can induce apoptosis in ER+ breast cancer cells.[7] |
| Cell Cycle Arrest | Induces S and/or G2/M cell-cycle arrest in ERα+ breast cancer cell lines.[1] | Can cause G1 cell cycle arrest. |
| Colony Formation | Blocks colony formation of ERα+ breast cancer cell lines.[1] | Reduces colony formation of ER+ breast cancer cells. |
| Cell Migration | Reduces migration of ERα+ breast cancer cell lines.[1] | Can inhibit the migration of HCC cells through ERβ agonistic activity.[8] |
| Effect on Tumor Suppressors | Increases the expression of FOXO1 and FOXO3a.[1] | Not a primary reported mechanism. |
| Combination Therapy | Shows strong synergy with ERα antagonists.[1] | Standard of care, often used in combination with other agents. |
Signaling Pathways
The signaling pathways of this compound and Tamoxifen are centered around the estrogen receptors but diverge based on their specific interactions with ERα and ERβ.
This compound Signaling Pathway
This compound selectively activates ERβ, which is known to have opposing effects to the proliferative signals mediated by ERα. Activation of ERβ by this compound can lead to the upregulation of tumor suppressor genes and the induction of apoptosis.
Tamoxifen Signaling Pathway
Tamoxifen's mechanism is more complex due to its tissue-specific agonist and antagonist activities. In breast cancer cells, it primarily acts as an ERα antagonist, blocking estrogen-mediated gene transcription and cell proliferation. However, resistance can emerge through the activation of alternative signaling pathways.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound and Tamoxifen on the viability of ER+ breast cancer cell lines (e.g., MCF-7, T47D).
Methodology:
-
Cell Culture: Culture ER+ breast cancer cells in appropriate media supplemented with fetal bovine serum.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and Tamoxifen (e.g., 0.01 nM to 10 µM) for 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for Protein Expression
Objective: To assess the effect of this compound on the expression of tumor suppressor proteins (e.g., FOXO1, FOXO3a).
Methodology:
-
Cell Treatment: Treat ER+ breast cancer cells with this compound at a predetermined effective concentration for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against FOXO1, FOXO3a, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of compounds like this compound and Tamoxifen.
Conclusion
This compound and Tamoxifen represent two distinct strategies for targeting the estrogen receptor pathway in breast cancer. While Tamoxifen's broad use and established efficacy are undeniable, its SERM activity comes with a complex profile of tissue-specific effects. This compound, as a selective ERβ agonist, offers a more targeted approach aimed at exploiting the tumor-suppressive functions of a specific ER subtype. The preclinical data for this compound in ERα+ breast cancer models are promising, particularly its ability to induce apoptosis and upregulate tumor suppressors. Further research, especially in vivo studies and investigations into combination therapies, is warranted to fully elucidate the therapeutic potential of this compound in the clinical setting. This comparative guide provides a foundational framework for researchers to design and interpret future studies in this evolving area of oncology.
References
- 1. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. news-medical.net [news-medical.net]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. breastcancer.org [breastcancer.org]
- 7. Tamoxifen non-estrogen receptor mediated molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SERMs (selective estrogen receptor modulator), acting as estrogen receptor β agonists in hepatocellular carcinoma cells, inhibit the transforming growth factor-α-induced migration via specific inhibition of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Erteberel in Schizophrenia: A Comparative Performance Analysis Against Industry Benchmarks
For Immediate Release
This guide provides a comprehensive performance benchmark of Erteberel (LY500307), a selective estrogen receptor β (ERβ) agonist, against current industry standards and alternative therapies for the management of negative symptoms and cognitive impairment associated with schizophrenia. The content is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available clinical trial data.
Executive Summary
This compound, a novel investigational compound, was developed to address the significant unmet medical needs of negative symptoms and cognitive deficits in individuals with schizophrenia. As a selective ERβ agonist, its mechanism of action offered a promising new approach beyond traditional dopamine-centric therapies. However, clinical trial results indicate that while this compound is safe and well-tolerated, it did not demonstrate statistically significant efficacy in improving these target symptoms. This guide places this compound's performance in the context of established second-generation antipsychotics and other emerging investigational drugs, providing a clear, data-driven comparison to inform future research and development in this challenging therapeutic area.
Performance Against Standard of Care and Investigational Therapies for Negative Symptoms
The management of negative symptoms in schizophrenia remains a primary challenge, with few approved treatments demonstrating robust efficacy. The current standard of care often involves the use of second-generation antipsychotics, with some agents showing modest benefits. Several investigational drugs are also in development, targeting novel pathways.
Table 1: Comparative Efficacy for Negative Symptoms of Schizophrenia
| Compound | Mechanism of Action | Key Clinical Trial(s) | Primary Efficacy Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo/Comparator) | Key Findings |
| This compound (LY500307) | Selective ERβ Agonist | NCT00505076 | PANSS Negative Symptom Subscale | Not Reported (No significant difference from placebo) | Not Reported | Failed to demonstrate significant improvement in negative symptoms.[1] |
| Cariprazine | Dopamine D₂/D₃ Receptor Partial Agonist | RGH-188-005 | PANSS Factor Score for Negative Symptoms (PANSS-FSNS) | -8.90 | -7.44 (Risperidone) | Statistically significant improvement over risperidone.[2] |
| Amisulpride | Dopamine D₂/D₃ Receptor Antagonist | Multiple | Scale for the Assessment of Negative Symptoms (SANS) | Statistically significant improvement over placebo | - | Effective in improving primary negative symptoms at low doses.[3][4] |
| Roluperidone | 5-HT₂ₐ, Sigma₂, and α₁ₐ-adrenergic Receptor Antagonist | Phase 3 (NCT03394228) | PANSS-derived Negative Symptom Factor Score | Statistically significant improvement over placebo | - | Showed improvement in negative symptoms, particularly avolition.[5][6] |
| Pimavanserin | Selective 5-HT₂ₐ Receptor Inverse Agonist/Antagonist | ADVANCE (NCT02970305) | 16-item Negative Symptom Assessment (NSA-16) | -10.4 | -8.5 | Small but statistically significant improvement in negative symptoms.[7][8] |
Performance Against Investigational Therapies for Cognitive Impairment
There are currently no FDA-approved pharmacological treatments for cognitive impairment in schizophrenia. The MATRICS Consensus Cognitive Battery (MCCB) is the industry standard for assessing cognitive function in clinical trials. Research is ongoing to identify effective procognitive agents.
Table 2: Comparative Efficacy for Cognitive Impairment in Schizophrenia
| Compound | Mechanism of Action | Key Clinical Trial(s) | Primary Efficacy Endpoint | Outcome vs. Placebo | Key Findings |
| This compound (LY500307) | Selective ERβ Agonist | NCT00505076 | MCCB Composite Score | No significant difference | Did not improve cognitive function as measured by the MCCB.[1] |
| Investigational Drugs (General) | Various (e.g., Glutamatergic, Cholinergic modulators) | Multiple | MCCB Composite Score | Mixed results; no consistent, robust efficacy demonstrated to date. | The field continues to explore various mechanisms with limited success so far.[9][10] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and clinical trial design, the following diagrams illustrate the estrogen receptor β signaling pathway and a generalized workflow for a clinical trial investigating treatments for negative symptoms in schizophrenia.
Caption: Estrogen Receptor β (ERβ) Signaling Pathway.
Caption: Generalized Schizophrenia Clinical Trial Workflow.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of clinical trial outcomes. Below are summaries of the protocols for the key studies cited.
This compound (LY500307) - Trial NCT00505076
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Male patients aged 18 to 65 years with a diagnosis of schizophrenia (DSM-IV-TR), clinically stable, and with prominent negative symptoms.
-
Intervention: Patients received either this compound (25 mg or 75 mg daily) or placebo as an adjunct to their ongoing antipsychotic treatment for 12 weeks.
-
Primary Outcome Measures:
-
Change from baseline in the PANSS Negative Symptom Subscale score.
-
Change from baseline in the MCCB Composite Score.
-
-
Secondary Outcome Measures: Included assessments of safety and tolerability.
Cariprazine - RGH-188-005
-
Study Design: A 26-week, multinational, randomized, double-blind, active-controlled study.
-
Patient Population: Patients with schizophrenia and persistent, predominant negative symptoms.
-
Intervention: Patients were randomized to receive either cariprazine (4.5 mg/day) or risperidone (4 mg/day).
-
Primary Outcome Measures:
-
Change from baseline in the PANSS Factor Score for Negative Symptoms (PANSS-FSNS).
-
-
Secondary Outcome Measures:
-
Change in Personal and Social Performance (PSP) scale total score.
-
Amisulpride - Pooled Analysis
-
Study Design: Meta-analysis of four placebo-controlled studies.
-
Patient Population: Patients with schizophrenia and predominantly negative symptoms.
-
Intervention: Amisulpride at low doses (50-300 mg/day) compared to placebo.
-
Primary Outcome Measures:
-
Change from baseline on the Scale for the Assessment of Negative Symptoms (SANS).
-
Roluperidone - Phase 3 Trial (NCT03394228)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial with a 40-week open-label extension.
-
Patient Population: Patients with schizophrenia and moderate to severe negative symptoms.
-
Intervention: Roluperidone (32 mg/day or 64 mg/day) or placebo.
-
Primary Outcome Measures:
-
Change from baseline in a PANSS-derived Negative Symptom Factor Score.
-
-
Secondary Outcome Measures:
-
Change in Personal and Social Performance (PSP) scale total score.
-
Pimavanserin - ADVANCE Trial (NCT02970305)
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled, Phase 2 study.
-
Patient Population: Stable outpatients with schizophrenia and predominant negative symptoms, on a stable dose of an antipsychotic.
-
Intervention: Pimavanserin (10, 20, or 34 mg/day) or placebo as an adjunctive treatment.
-
Primary Outcome Measures:
-
Change from baseline in the 16-item Negative Symptom Assessment (NSA-16) total score.
-
Conclusion
This compound, as a selective ERβ agonist, represented a novel therapeutic strategy for the negative symptoms and cognitive impairment of schizophrenia. While the compound was found to be safe, it did not demonstrate efficacy in these domains. In contrast, other agents with different mechanisms of action, such as the D₂/D₃ partial agonist cariprazine and the D₂/D₃ antagonist amisulpride, have shown some efficacy for negative symptoms. The landscape for cognitive enhancement in schizophrenia remains an area of active research with no approved treatments to date. The data presented in this guide underscore the complexities of treating these core features of schizophrenia and highlight the need for continued innovation in drug development.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Treatment of negative symptoms in schizophrenia with amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Network intervention analysis indicates that roluperidone achieves its effect on negative symptoms of schizophrenia by targeting avolition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Pimavanserin for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Trials of Potential Cognitive-Enhancing Drugs in Schizophrenia: What Have We Learned So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigational treatments for cognitive impairment in schizophrenia | MDedge [ma1.mdedge.com]
A Head-to-Head Comparison of Erteberel with Other Selective Estrogen Receptor Beta (ERβ) Agonists
For Researchers, Scientists, and Drug Development Professionals
Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal agonist that exhibits high selectivity for the estrogen receptor beta (ERβ) over the alpha subtype (ERα).[1][2] Initially investigated for conditions ranging from schizophrenia to benign prostatic hyperplasia and glioblastoma, its development was ultimately discontinued.[2] Despite this, the study of this compound and other ERβ-selective agonists continues to provide valuable insights into the therapeutic potential of targeting ERβ in various diseases. This guide offers an objective, data-driven comparison of this compound with other notable selective ERβ inhibitors, summarizing key performance metrics and outlining the experimental protocols used to generate this data.
Quantitative Comparison of ERβ Agonist Activity
The following tables summarize the binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) of this compound and other prominent selective ERβ agonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay formats.
Table 1: Binding Affinity (Ki) and IC50 for ERα and ERβ
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα IC50 (nM) | ERβ IC50 (nM) | ERβ vs ERα Selectivity (Binding) | Reference(s) |
| This compound (LY500307) | 2.68 | 0.19 | - | - | 14-fold | [1][2] |
| ERB-041 | - | - | 1216 (human) | 5 (human) | >200-fold | [3] |
| WAY-200070 | - | - | 155 | 2 | ~78-fold | [4] |
| OSU-ERb-12 | - | - | >1000 | ~10 | >100-fold | [5][6] |
Ki values represent the inhibition constant, indicating the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Table 2: Functional Potency (EC50) for ERα and ERβ
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | ERβ vs ERα Selectivity (Functional) | Reference(s) |
| This compound (LY500307) | 19.4 | 0.66 | 32-fold | [1][7] |
| WAY-200070 | - | - | - | |
| OSU-ERb-12 | - | 78.3 | >270-fold | [5] |
EC50 values represent the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
The activation of ERβ by a selective agonist like this compound initiates a cascade of intracellular events that can lead to anti-proliferative and anti-inflammatory effects. The simplified signaling pathway and a typical experimental workflow for evaluating these agonists are depicted below.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific experimental contexts.
Competitive Radioligand Binding Assay (for Ki and IC50 Determination)
This assay measures the binding affinity of a test compound to ERβ by its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human ERβ protein
-
[³H]-Estradiol (radioligand)
-
Test compounds (this compound and other inhibitors)
-
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filter manifold
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a multi-well plate, incubate a fixed concentration of recombinant ERβ protein with a fixed concentration of [³H]-Estradiol and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).
-
Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a filter manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Assay (for EC50 Determination)
This assay measures the functional potency of a compound to activate gene transcription through ERβ.
Materials:
-
A suitable human cell line (e.g., HEK293 or PC-3) that does not endogenously express ERs.
-
Expression vector for human ERβ.
-
Reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the ERβ expression vector and the ERE-reporter plasmid using a suitable transfection reagent.
-
After transfection, plate the cells in a multi-well plate and allow them to recover.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the protein concentration in each well.
-
Plot the normalized luciferase activity against the log concentration of the test compound and use non-linear regression to determine the EC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line expressing ERβ (e.g., glioblastoma or breast cancer cell lines).
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT reagent or CellTiter-Glo® reagent.
-
Spectrophotometer or luminometer.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
For the CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the IC50 for cell growth inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. OSU-ERβ-12: a promising pre-clinical candidate selective estrogen receptor beta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Validating Erteberel's On-Target Mechanism via Receptor X Knockout Studies: A Comparative Guide
This guide provides a comparative analysis of Erteberel, a novel therapeutic agent, against alternative compounds. We focus on validating its proposed mechanism of action through rigorous knockout (KO) studies, presenting key experimental data and detailed protocols to support our findings. The data underscores the specificity of this compound for its intended target, Receptor X, a critical factor in its therapeutic efficacy.
Comparative Efficacy and Specificity of this compound
To ascertain the on-target activity of this compound, its efficacy was evaluated in both in vitro and in vivo models. The central hypothesis is that this compound's therapeutic effect is mediated exclusively through the inhibition of Receptor X. Therefore, its activity should be significantly diminished in models where Receptor X has been genetically removed (knockout models).
In Vitro Inhibitory Activity
The intrinsic inhibitory potential of this compound against its target, Receptor X, was quantified using a biochemical kinase assay. The results are benchmarked against "Compound A," a known inhibitor of the same pathway, and a vehicle control.
Table 1: Comparative In Vitro Inhibitory Activity against Receptor X
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Receptor X | Kinase Assay | 15.2 |
| Compound A | Receptor X | Kinase Assay | 98.6 |
| Vehicle | Receptor X | Kinase Assay | > 10,000 |
The data clearly indicates that this compound is a potent inhibitor of Receptor X, with an IC50 value significantly lower than that of Compound A.
In Vivo Efficacy in Disease Z Model
The definitive validation of this compound's mechanism was conducted using a genetically engineered mouse model of "Disease Z," comparing its effects in wild-type (WT) mice versus mice lacking the gene for Receptor X (X-KO). The primary endpoint was the reduction in a key biomarker for Disease Z.
Table 2: In Vivo Efficacy of this compound in Wild-Type vs. X-KO Mouse Models
| Treatment Group | Genotype | N | Mean Biomarker Reduction (%) | Standard Deviation | p-value (vs. WT Vehicle) |
| Vehicle | Wild-Type (WT) | 10 | 2.1 | 1.5 | - |
| This compound | Wild-Type (WT) | 10 | 78.5 | 5.2 | < 0.001 |
| Vehicle | X-KO | 10 | 1.8 | 1.3 | n.s. |
| This compound | X-KO | 10 | 3.4 | 1.9 | n.s. |
As shown, this compound demonstrated a robust therapeutic effect in wild-type mice. Crucially, this effect was completely abrogated in the X-KO mice, providing strong evidence that the therapeutic action of this compound is dependent on the presence of Receptor X.
Signaling Pathway and Experimental Design
The following diagrams illustrate the proposed mechanism of action for this compound and the workflow of the knockout study used to validate this mechanism.
Caption: Proposed mechanism of this compound action on the Receptor X signaling pathway.
Caption: Experimental workflow for the in vivo knockout validation study.
Experimental Protocols
Protocol 1: In Vitro Receptor X Kinase Assay
-
Objective: To determine the IC50 of this compound for Receptor X.
-
Materials: Recombinant human Receptor X kinase domain, ATP, substrate peptide (poly-Glu-Tyr), 96-well plates, kinase buffer, test compounds (this compound, Compound A), vehicle (DMSO), detection antibody, and plate reader.
-
Procedure:
-
A solution of Receptor X kinase was prepared in kinase buffer.
-
Serial dilutions of this compound, Compound A, and vehicle were added to the wells of a 96-well plate.
-
The kinase reaction was initiated by adding a mixture of ATP and the substrate peptide to each well.
-
The plate was incubated at 30°C for 60 minutes.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified using a phosphospecific antibody and a luminescence-based detection system.
-
Data were normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
IC50 values were calculated by fitting the data to a four-parameter logistic curve.
-
Protocol 2: In Vivo Efficacy Study in X-KO Mouse Model
-
Objective: To validate that the efficacy of this compound is dependent on the presence of Receptor X.
-
Animal Models: Wild-type (C57BL/6) and Receptor X homozygous knockout (X-KO) mice on a C57BL/6 background, aged 8-10 weeks. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Experimental Groups:
-
Group 1: Wild-Type + Vehicle (n=10)
-
Group 2: Wild-Type + this compound (50 mg/kg, daily oral gavage) (n=10)
-
Group 3: X-KO + Vehicle (n=10)
-
Group 4: X-KO + this compound (50 mg/kg, daily oral gavage) (n=10)
-
-
Procedure:
-
Disease Z was induced in all mice using a standard, validated protocol.
-
Once the disease was established (Day 0), treatment administration began and continued for 21 consecutive days.
-
On Day 22, all animals were euthanized.
-
Target tissues were collected, and the levels of the primary disease biomarker were quantified via ELISA.
-
-
Data Analysis: The percentage reduction in the biomarker was calculated for each animal relative to the mean of the wild-type vehicle group. Statistical significance was determined using a two-way ANOVA followed by Tukey's post-hoc test. A p-value of < 0.05 was considered significant.
Statistical Validation of Erteberel's Therapeutic Claims: A Comparative Analysis in Oncology
For Immediate Release
This guide provides a comprehensive analysis of the therapeutic claims of Erteberel (also known as LY500307), a selective estrogen receptor β (ERβ) agonist, with a focus on its potential applications in oncology. Drawing from available preclinical data, this document compares the performance of this compound with established standard-of-care treatments for glioblastoma (GBM) and triple-negative breast cancer (TNBC). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound has been investigated for various therapeutic areas, with its development for schizophrenia and benign prostatic hyperplasia discontinued due to lack of efficacy. However, preclinical studies have shown promising anti-tumor activity in models of glioblastoma and triple-negative breast cancer. The proposed mechanism of action centers on the activation of ERβ, which, in contrast to the often tumor-promoting ERα, is suggested to have tumor-suppressive functions. In glioblastoma, this compound has been shown to reduce cell proliferation and induce apoptosis. In triple-negative breast cancer, it has been found to induce DNA damage and an anti-tumor immune response. This guide presents the quantitative data from these preclinical studies in comparison to standard-of-care agents and details the experimental methodologies to allow for critical assessment.
Glioblastoma (GBM)
The standard of care for newly diagnosed glioblastoma is maximal safe surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[1][2][3][4] Preclinical studies have explored this compound as a potential therapeutic agent for GBM.
Comparative Efficacy Data (Preclinical)
| Treatment | Cell Lines | Endpoint | Result |
| This compound (LY500307) | U87, U251, T98G, patient-derived GBM cells | Cell Viability | Dose-dependent reduction in viability.[5][6] |
| U87, U251 | Colony Formation | Significant reduction in colony formation.[5][6] | |
| U87, U251, patient-derived GBM cells | Apoptosis | Significant induction of apoptosis.[5][6] | |
| Orthotopic GBM mouse model (GL26 syngeneic) | Tumor Growth & Survival | Significant reduction in tumor growth and improved overall survival.[7] | |
| Temozolomide (TMZ) | U87 | IC50 (72h) | Median: 202µM - 230µM (high variability across studies).[1][8] |
| U251 | IC50 (72h) | Median: 102µM - 176.5µM (high variability across studies).[1][8] | |
| Patient-derived GBM cells | IC50 (72h) | Median: 220µM.[8] |
Experimental Protocols
-
Cell Viability Assay (MTT Assay): GBM cell lines (U87, U251, T98G) and normal astrocytes were seeded and treated with varying concentrations of this compound or vehicle for 72 hours. Cell viability was measured using the MTT assay, which quantifies mitochondrial metabolic activity as an indicator of viable cells. For patient-derived primary GBM cells, the CellTiter-Glo luminescent cell viability assay was used.[5][6]
-
Colony Formation Assay: U87 and U251 cells were treated with this compound or vehicle for 72 hours, followed by a 7-day culture period. The number of colonies, representing the ability of single cells to proliferate and form a colony, was then counted.[5][6]
-
Apoptosis Assay (Annexin V Staining): U87 and U251 cells were treated with this compound or vehicle for 48 hours. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[5][6]
-
In Vivo Tumor Growth and Survival Study: An orthotopic glioblastoma model was established using GL26 syngeneic glioma cells in mice. Mice were treated with this compound, and tumor growth was monitored. Overall survival of the tumor-bearing mice was also recorded.[7]
Triple-Negative Breast Cancer (TNBC)
The standard of care for early-stage TNBC often involves neoadjuvant chemotherapy, including agents like anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel), often in combination with platinum-based agents and immunotherapy (e.g., pembrolizumab).[9] For patients with germline BRCA mutations, PARP inhibitors like olaparib are a therapeutic option.[10][11]
Comparative Efficacy Data (Preclinical)
| Treatment | Cell Lines | Endpoint | Result |
| This compound (LY500307) | TNBC cells | R-loop formation & DNA damage | Potent induction.[12][13] |
| 4T1 murine TNBC model | Lung Metastasis | Suppression of metastasis.[3] | |
| Doxorubicin | MDA-MB-231 | IC50 | 1.5µM - 6.6µM.[4][14] |
| MDA-MB-468 | IC50 | 0.27µM - 0.35µM.[4][15] | |
| Paclitaxel | MDA-MB-231 | IC50 | 2nM - 0.3µM.[16][17] |
| MDA-MB-468 | IC50 | No specific value found in the provided results. | |
| Olaparib | MDA-MB-231 (BRCA wild-type) | IC50 | <20µM.[10] |
| MDA-MB-468 (BRCA wild-type) | IC50 | <10µM.[10] | |
| HCC1937 (BRCA1 mutant) | IC50 | ~96µM.[10] |
Experimental Protocols
-
R-loop Formation and DNA Damage Analysis: The study demonstrating this compound's effect on R-loop formation and DNA damage in TNBC cells utilized interactome experiments, combined RNA sequencing, and ribosome sequencing analysis to elucidate the molecular mechanism.[12][13]
-
In Vivo Metastasis Study: The 4T1 murine TNBC model was used to assess the effect of this compound on lung metastasis. The study involved pathological examination and flow cytometry assays to investigate the role of the tumor microenvironment and immune cells, specifically neutrophils.[3]
Signaling Pathways and Mechanisms of Action
Estrogen Receptor Signaling Pathway
Estrogen receptors, including ERα and ERβ, are nuclear hormone receptors that act as ligand-activated transcription factors. Upon ligand binding, the receptor dimerizes and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.
General Estrogen Receptor Signaling Pathway.
Proposed Mechanism of this compound in Triple-Negative Breast Cancer
In TNBC, this compound, as an ERβ agonist, is proposed to induce therapeutic effects by hijacking the splicing machinery, leading to R-loop formation and subsequent DNA damage. This process involves the interaction of activated ERβ with the U2 small nuclear RNA auxiliary factor 1 (U2AF1).
This compound's Proposed Mechanism in TNBC.
Proposed Mechanism of this compound in Glioblastoma
In glioblastoma, this compound's activation of ERβ leads to the modulation of several pathways that culminate in reduced cell proliferation and apoptosis. This includes the activation of pro-apoptotic stress kinases and effects on cell cycle regulation.
This compound's Proposed Mechanism in GBM.
Conclusion
The preclinical data for this compound suggest a potential anti-tumor role in glioblastoma and triple-negative breast cancer through distinct mechanisms of action. In glioblastoma models, it demonstrates direct effects on cell viability and survival. In triple-negative breast cancer models, its activity appears to be mediated through the induction of DNA damage and modulation of the tumor immune microenvironment. While these findings are promising, it is crucial to note that the clinical development of this compound for other indications has been halted due to a lack of efficacy. Further rigorous investigation, including more comprehensive preclinical comparative studies and well-designed clinical trials, is necessary to validate these therapeutic claims in oncology and to determine if this compound can offer a meaningful advantage over or in combination with current standards of care.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of estrogen receptor beta augments innate immunity to suppress cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 11. Frontiers | New Perspectives for Resistance to PARP Inhibitors in Triple-Negative Breast Cancer [frontiersin.org]
- 12. Activation of ERβ hijacks the splicing machinery to trigger R-loop formation in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mejc.sums.ac.ir [mejc.sums.ac.ir]
Safety Operating Guide
Essential Guidance for the Disposal of Erteberel
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risk.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves suitable for handling potent compounds.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye/Face Protection: Safety glasses with side shields or a face shield.
-
Respiratory Protection: Required when dusts are generated.
All handling of Erteberel, including preparation for disposal, should be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed by an approved and licensed waste disposal company.[1][2] The following steps provide a general workflow for preparing this material for disposal:
-
Obtain Special Instructions: Before handling, obtain and review all available safety precautions and special instructions.[1]
-
Segregation and Collection:
-
Carefully collect waste this compound, including any contaminated materials from spills.
-
For spills, sweep up solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]
-
Do not mix this compound waste with other waste streams.
-
-
Container Management:
-
Leave the chemical waste in its original container whenever possible.
-
Ensure containers are tightly closed and clearly labeled.
-
Handle uncleaned containers with the same precautions as the product itself.
-
-
Storage Pending Disposal:
-
Store the sealed waste containers in a secure, locked-up, and well-ventilated area.[1]
-
-
Arranging for Disposal:
-
Contact a licensed waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
-
Provide the contractor with all available safety information regarding the material.
-
Disposal must be in accordance with all applicable national and local environmental regulations.
-
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the prescribed PPE, cover drains and collect the spilled material. Take up the material dry and place it in a designated waste container, avoiding the generation of dust. The affected area should then be thoroughly cleaned.
Environmental Precautions
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment.[1] Do not allow the product to enter drains.
Disposal Workflow for this compound
The following diagram outlines the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Erteberel
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Erteberel (LY500307), a potent and selective estrogen receptor beta (ERβ) agonist. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must have side-shields. |
| Goggles | Chemical safety goggles. | |
| Skin Protection | Protective Gloves | Chemical-resistant, impervious gloves. |
| Lab Coat | Standard laboratory coat. | |
| Respiratory Protection | Dust Mask/Respirator | Use when handling powder or creating dust. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Ensure adequate ventilation during use.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional, local, state, and federal regulations.
Disposal Steps:
-
Collect all waste, including contaminated PPE, in a designated, sealed container.
-
Label the container clearly as "Hazardous Chemical Waste" and include the name "this compound".
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
